4-Ethyl-3-(4-fluorophenyl)hexanoic acid
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
4-ethyl-3-(4-fluorophenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKYQXWUDIBXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CC(=O)O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Topic: A Strategic Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl-aliphatic carboxylic acids represent a privileged scaffold in medicinal chemistry, with prominent examples including the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. This guide focuses on the chemical space surrounding 4-Ethyl-3-(4-fluorophenyl)hexanoic acid, a distinct structure offering numerous avenues for modification. We present a comprehensive framework for the rational design, synthesis, and evaluation of its homologs and analogs. This document is intended for drug discovery professionals and academic researchers, providing not only detailed protocols but also the strategic rationale underpinning the exploration of this chemical series to identify novel therapeutic candidates.
Introduction: The Core Scaffold and Strategic Imperatives
The molecule 4-Ethyl-3-(4-fluorophenyl)hexanoic acid serves as our foundational template. Its structure is characterized by three key domains amenable to chemical modification:
-
The Aryl-Aliphatic Core: A 3-phenylhexanoic acid framework, which provides a defined spatial arrangement of functional groups.
-
The Fluorinated Phenyl Ring: The 4-fluoro substituent significantly influences electronic properties and metabolic stability, offering a key vector for analog design.
-
The Carboxylic Acid Terminus: A critical pharmacophore for potential interactions with biological targets, also serving as a handle for prodrug strategies and physicochemical property modulation.
The exploration of homologs and analogs is a cornerstone of lead optimization. The objective is to systematically probe the structure-activity relationship (SAR) to enhance potency, selectivity, metabolic stability, and overall drug-like properties[2]. This guide delineates a logical, field-proven workflow for this process.
Rational Design Strategy: Mapping the Chemical Space
A systematic approach to analog design is critical. We partition the core scaffold into distinct modification zones. The following diagram illustrates the primary vectors for chemical exploration.
Caption: Strategic vectors for modification of the core scaffold.
Homologation: Modulating Chain Length
Homologation involves systematically altering the length of the carboxylic acid's alkyl chain (i.e., modifying the "hexanoic" portion to pentanoic, heptanoic, etc.). This seemingly simple change can profoundly impact binding affinity and pharmacokinetic properties by adjusting the distance between the aryl core and the acidic pharmacophore.
Analog Design: Systematic Structural Variation
Analog design offers a multi-dimensional approach to probe the SAR.
-
Aryl Ring Modification: The fluorine atom is a starting point. Analogs can be designed by:
-
Positional Isomerism: Moving the fluorine to the 2- or 3-position to probe interactions with the target protein.
-
Halogen Substitution: Replacing fluorine with chlorine or bromine to assess the impact of size and electronegativity.
-
Bioisosteric Replacement: Substituting the fluorine with other groups like -CH₃ or -CF₃ to modulate electronics and lipophilicity. Such modifications have been explored in various drug scaffolds[3][4].
-
-
Alkyl Group Modification: The ethyl group at C4 and the implicit propyl group at C3 dictate the molecule's conformation and lipophilicity. Variations could include smaller (methyl) or larger alkyl chains, or cyclization to introduce rigidity.
-
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability due to rapid metabolism or poor membrane permeability. Replacing it with known bioisosteres (e.g., tetrazoles, hydroxamic acids, stable esters) can improve drug-like properties while maintaining the key hydrogen bonding interactions[1].
Table 1: Representative Library of Proposed Analogs and Homologs
| Compound ID | Modification from Parent | Molecular Weight ( g/mol ) | Predicted cLogP | Rationale |
| Parent | 4-Ethyl-3-(4-fluorophenyl)hexanoic acid | 252.32 | 3.9 | Baseline |
| HOM-1 | 3-(4-Fluorophenyl)heptanoic acid (Homolog) | 238.29 | 3.6 | Shorten acid chain |
| HOM-2 | 3-(4-Fluorophenyl)octanoic acid (Homolog) | 252.32 | 4.1 | Lengthen acid chain |
| ANA-1 | 4-Ethyl-3-(2-fluorophenyl)hexanoic acid | 252.32 | 3.9 | Probe ortho-F position |
| ANA-2 | 3-(4-Chlorophenyl)-4-ethylhexanoic acid | 268.77 | 4.4 | Increase halogen size |
| ANA-3 | 4-Ethyl-3-(4-fluorophenyl)hexanamide | 251.33 | 3.3 | Carboxylic acid bioisostere |
| ANA-4 | 5-(4-Ethyl-3-(4-fluorophenyl)pentyl)-1H-tetrazole | 276.34 | 3.7 | Carboxylic acid bioisostere |
(Note: Physicochemical properties are estimated for illustrative purposes.)
Synthetic Strategies and Experimental Protocols
The synthesis of these compounds relies on robust and scalable organic chemistry reactions. A general retrosynthetic approach involves constructing the aryl-aliphatic acid backbone, often through a cross-coupling reaction.
Diagram: General Synthetic Workflow
Caption: A typical workflow for synthesis and purification.
Protocol 1: Synthesis of Ethyl 3-(4-fluorophenyl)hexanoate (Core Intermediate)
This protocol is adapted from established cross-coupling methodologies and represents a key step in generating the core scaffold[5][6].
Materials:
-
4-Fluorophenylboronic acid
-
Ethyl 3-bromohexanoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent catalyst oxidation.
-
Reagent Addition: Add anhydrous, degassed toluene (100 mL) via cannula. Stir to dissolve. Add ethyl 3-bromohexanoate (1.0 eq) via syringe, followed by an aqueous solution of K₃PO₄ (3.0 eq in 25 mL degassed water).
-
Heating: Immerse the flask in a pre-heated oil bath at 90 °C. Stir the biphasic mixture vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-ester is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield the pure ester.
-
Characterization: Confirm the structure of the product, Ethyl 3-(4-fluorophenyl)hexanoate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Saponification to 3-(4-fluorophenyl)hexanoic Acid
Procedure:
-
Dissolve the purified ester from Protocol 1 in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the ester spot disappears.
-
Remove the organic solvents via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 by slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the final carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Biological Evaluation and Screening Cascade
A tiered approach to biological evaluation ensures efficient use of resources, starting with high-throughput in vitro assays and progressing to more complex cell-based or in vivo models for promising candidates.
Screening Cascade Diagram
Caption: A tiered screening cascade for hit identification and lead optimization.
Primary Assays: The choice of primary assay is target-dependent. For example, if the target is an enzyme, a biochemical assay measuring substrate turnover would be appropriate. For a G-protein coupled receptor (GPCR), a radioligand binding assay could be used.
Secondary Assays: Compounds that show activity ("hits") in the primary screen are advanced to determine their potency (e.g., IC₅₀ or EC₅₀ values). A critical step is to assess selectivity by testing against a panel of related off-targets to identify potential side effects early in the process[4].
Cell-Based Functional Assays: These assays determine if a compound's effect on an isolated target translates to a functional outcome in a more biologically relevant system, such as inhibiting cancer cell proliferation or modulating a signaling pathway[7][8].
In Vitro ADME/Tox: Promising leads undergo profiling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key assays include microsomal stability (to predict metabolic clearance), Caco-2 permeability (to predict intestinal absorption), and hERG channel binding (to flag potential cardiotoxicity)[9].
Conclusion and Forward Outlook
The systematic exploration of homologs and analogs of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid provides a robust framework for discovering novel chemical entities with therapeutic potential. By logically modifying the core scaffold and employing a tiered evaluation strategy, researchers can efficiently navigate the chemical space to identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide serve as a foundational blueprint for initiating such a drug discovery program, grounded in established principles of medicinal chemistry and process development.
References
-
4-Ethyl-3-(4-fluoro-3-methylphenyl)hexanoic acid - PubChem. National Center for Biotechnology Information. [Link]
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL. European Bioinformatics Institute (EMBL-EBI). [Link]
-
Structure of evaluated 4-PB analogs (A,B) and non-analogs, and... - ResearchGate. ResearchGate. [Link]
-
4-Ethyl-3-methylhexanoic acid | C9H18O2 | CID 56617480 - PubChem. National Center for Biotechnology Information. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. MDPI. [Link]
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. University of Pittsburgh. [Link]
-
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC. National Center for Biotechnology Information. [Link]
-
Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed. National Center for Biotechnology Information. [Link]
- Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
-
Structure Activity Relationships - Drug Design Org. Drug Design Org. [Link]
-
Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC. National Center for Biotechnology Information. [Link]
-
BindingDB BDBM50331803. BindingDB. [Link]
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. MDPI. [Link]
-
3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem. National Center for Biotechnology Information. [Link]
-
Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists | Request PDF - ResearchGate. ResearchGate. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Caproic acid - Wikipedia. Wikipedia. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. Semantic Scholar. [Link]
-
What is the IUPAC structure of 4-ethyl 3-methyl 4-propyl heptane? - Quora. Quora. [Link]
-
3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc. Chemsrc. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Document: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL [ebi.ac.uk]
- 4. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Multinuclear NMR Spectroscopy of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid: A Comprehensive Guide to Structural Elucidation
An Application and Protocol Guide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing intricate details of molecular structure with atomic-level resolution. For researchers and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of the discovery pipeline. This guide focuses on 4-Ethyl-3-(4-fluorophenyl)hexanoic acid, a representative small molecule that embodies common structural motifs found in pharmaceutical candidates.
The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the ability to unequivocally characterize these fluorinated compounds is critical. This application note provides an in-depth technical guide to the structural elucidation of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid using a suite of NMR techniques, including ¹H, ¹³C, and the particularly informative ¹⁹F NMR. We will delve into not just the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to analysis.
The Unique Power of ¹⁹F NMR in Structural Analysis
While ¹H and ¹³C NMR are foundational, the presence of a fluorine atom opens the door to ¹⁹F NMR, a highly sensitive and informative technique.[4][5] The ¹⁹F nucleus (spin I = ½) offers several distinct advantages:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F isotope is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton.[2][6] This allows for rapid data acquisition even with modest sample concentrations.
-
Expansive Chemical Shift Range: The chemical shift range for ¹⁹F is significantly wider than for ¹H (over 400 ppm), which dramatically reduces the likelihood of signal overlap and enhances the resolution between different fluorine environments.[1]
-
Absence of Background Signals: Naturally occurring organofluorines are rare, meaning that in biological or environmental samples, a ¹⁹F NMR spectrum is free from endogenous background signals, making fluorine an excellent reporter group or tag.[4][5]
-
Rich Coupling Information: Fluorine nuclei couple not only to adjacent protons and carbons but also to nuclei several bonds away.[1] These through-bond (J-coupling) and through-space (NOE/HOESY) interactions provide a wealth of data for confirming molecular connectivity and conformation.[3][7]
The presence of fluorine also complicates ¹H and ¹³C spectra by introducing heteronuclear J-coupling, which manifests as additional signal splitting. Understanding and analyzing these couplings is key to a complete structural assignment.[8][9]
Experimental Design and Protocols
A high-quality NMR spectrum is fundamentally dependent on meticulous sample preparation.[10] This section outlines a validated protocol for preparing an analytical sample of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid for multinuclear NMR analysis.
Protocol 1: NMR Sample Preparation
Objective: To prepare a clear, homogeneous solution of the analyte in a suitable deuterated solvent at an optimal concentration for ¹H, ¹³C, and ¹⁹F NMR experiments.
Materials:
-
4-Ethyl-3-(4-fluorophenyl)hexanoic acid
-
High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass or equivalent, rated for the spectrometer's field strength).[11]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Glass Pasteur pipettes and bulbs
-
Small plug of glass wool
-
Small sample vial (e.g., 1-dram vial)
-
Vortex mixer (optional)
Methodology:
-
Analyte Quantity: Weigh approximately 10-25 mg of the compound for ¹H and ¹⁹F NMR, or 50-100 mg for ¹³C NMR, into a clean, dry sample vial.[10][12] A concentration of ~20 mg/mL is generally a robust starting point for all three nuclei.[13]
-
Solvent Selection:
-
Rationale: The choice of solvent is critical. Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR and to provide the deuterium signal for the spectrometer's field-frequency lock.[12]
-
CDCl₃: A common first choice for many organic molecules due to its good solubilizing power and relatively clean spectral window. However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad signal, or may exchange with residual water.
-
DMSO-d₆: An excellent alternative, particularly for polar compounds or when observing exchangeable protons like the carboxylic acid -OH is important. Hydrogen bonding with the solvent will slow down the exchange rate, resulting in a sharper -OH signal.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[11][13] Gently swirl or briefly vortex the vial to ensure complete dissolution. The final solution should be perfectly clear.[12]
-
Filtration (Critical Step):
-
Causality: Suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[10]
-
Procedure: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as it can leach impurities soluble in organic solvents.[10] Using the pipette, filter the sample solution directly into the NMR tube.
-
-
Final Checks: Ensure the liquid height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).[11] Cap the tube securely, label it clearly, and wipe the outside clean before insertion into the spectrometer.
Workflow for NMR Analysis
Caption: Workflow from sample preparation to structural confirmation.
Protocol 2: NMR Data Acquisition
Objective: To acquire high-quality ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate experimental parameters. The following are typical parameters for a 400 MHz spectrometer.
| Parameter | ¹H Experiment | ¹³C Experiment ({¹H} decoupled) | ¹⁹F Experiment | Rationale |
| Spectral Width | ~16 ppm | ~220 ppm | ~250 ppm | To ensure all signals, from shielded aliphatics to deshielded aromatics and the carboxyl carbon, are captured. The ¹⁹F range is large.[1] |
| Transmitter Offset | ~6 ppm | ~100 ppm | ~ -115 ppm | Centered on the expected region of signals to optimize excitation. |
| Acquisition Time | 2-4 s | 1-2 s | 1-2 s | Balances resolution with experiment time. Longer for ¹H to resolve fine couplings. |
| Relaxation Delay (d1) | 2-5 s | 2 s | 2 s | Allows for near-complete T1 relaxation, ensuring quantitative integrations, especially for ¹H. |
| Pulse Angle | 30-45° | 45° | 45° | A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time. |
| Number of Scans | 8-16 | 1024-4096 | 16-64 | Dependent on concentration. ¹³C has low natural abundance and requires significantly more scans. ¹⁹F is highly sensitive. |
Note on ¹³C Decoupling: Standard proton-decoupled ¹³C spectra of fluorinated compounds can be complex due to C-F coupling.[8] For unambiguous assignment, acquiring a {¹H, ¹⁹F} double-decoupled spectrum is highly recommended if the instrumentation allows.[7][8] This simplifies the spectrum to singlets for each unique carbon.
Spectral Analysis and Interpretation
The key to structural elucidation is the careful assignment of each signal in the NMR spectra to a specific nucleus within the molecule.
Molecular Structure and Atom Numbering
Caption: Structure of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid with numbering for NMR assignment.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| H¹³ (-COOH) | 10.0 - 12.0 | broad singlet (br s) | N/A | Highly deshielded acidic proton; signal is often broad due to chemical exchange.[14][15][16] |
| H⁷ (aromatic) | 7.0 - 7.2 | doublet of doublets (dd) | ³J_HF ≈ 8-10, ³J_HH ≈ 8-9 | Ortho to the alkyl substituent and meta to the fluorine atom. |
| H⁶ (aromatic) | 6.9 - 7.1 | triplet (t) | ³J_HF ≈ 8-10, ³J_HH ≈ 8-9 | Ortho to the fluorine atom, appearing as an apparent triplet due to similar ortho H-H and H-F couplings. |
| H³ | 3.2 - 3.5 | multiplet (m) | ~7-8 | Benzylic proton, deshielded by the aromatic ring and adjacent to two methylene groups and a methine. |
| H² | 2.4 - 2.7 | multiplet (m) | ~7-8 | Methylene protons alpha to the carbonyl group, deshielded.[15] |
| H⁴ | 1.8 - 2.1 | multiplet (m) | ~7 | Methine proton adjacent to two methylene groups and another methine. |
| H⁸, H¹⁰ (-CH₂-) | 1.2 - 1.6 | multiplet (m) | ~7.5 | Diastereotopic methylene protons of the two ethyl groups. |
| H⁹, H¹¹ (-CH₃) | 0.8 - 1.0 | triplet (t) | ~7.5 | Terminal methyl groups of the two ethyl groups. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, {¹H} decoupled)
| Carbon(s) | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant(s) (J_CF, Hz) | Rationale |
| C¹ (-COOH) | 178 - 182 | doublet (d) | ⁴J_CF ≈ 2-3 | Carboxyl carbon, highly deshielded.[14][17] |
| C⁵ (C-F) | 160 - 164 | doublet (d) | ¹J_CF ≈ 240-250 | Aromatic carbon directly bonded to fluorine, shows a very large one-bond coupling.[8] |
| C-ipso (C-C³) | 138 - 142 | doublet (d) | ²J_CF ≈ 20-25 | Aromatic carbon ortho to fluorine. |
| C⁷ | 128 - 132 | doublet (d) | ³J_CF ≈ 7-9 | Aromatic carbon meta to fluorine. |
| C⁶ | 114 - 118 | doublet (d) | ²J_CF ≈ 20-25 | Aromatic carbon ortho to fluorine, shielded by fluorine's electron-donating resonance effect. |
| C³ | 45 - 50 | doublet (d) | ⁴J_CF ≈ 1-2 | Benzylic carbon. |
| C⁴ | 42 - 47 | singlet (s) | N/A | Aliphatic methine carbon. |
| C² | 38 - 42 | singlet (s) | N/A | Methylene carbon alpha to carbonyl. |
| C⁸, C¹⁰ | 25 - 30 | singlet (s) | N/A | Ethyl methylene carbons. |
| C⁹, C¹¹ | 10 - 15 | singlet (s) | N/A | Ethyl methyl carbons. |
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
The ¹⁹F spectrum will consist of a single resonance for the one fluorine environment.
| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J_HF, Hz) | Rationale |
| F | -110 to -120 | triplet of triplets (tt) or multiplet (m) | ³J_HF ≈ 8-10 (to ortho H's) | The chemical shift is typical for a fluorine on a benzene ring. It will be split by the two ortho protons (H⁶) and potentially show smaller long-range coupling to the meta protons (H⁷). |
Key J-Coupling Interactions
Caption: Key through-bond J-coupling interactions in the fluorophenyl moiety.
Conclusion
The structural elucidation of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid serves as an excellent model for the comprehensive characterization of fluorinated small molecules. By systematically applying ¹H, ¹³C, and ¹⁹F NMR spectroscopy, a complete and unambiguous assignment of the molecular structure is achievable. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR provide a clear window into the electronic environment of the fluorine atom, while the resulting heteronuclear coupling constants observed in ¹H and ¹³C spectra serve as powerful constraints for confirming connectivity. The protocols and analytical strategies detailed in this guide are robust, grounded in fundamental NMR principles, and broadly applicable to researchers in pharmaceutical and chemical sciences.
References
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Available from: [Link]
-
How to Prepare Samples for NMR. ResearchGate. Available from: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Available from: [Link]
-
Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available from: [Link]
-
NMR | Fluorine Spectroscopy. Available from: [Link]
-
NMR Sample Preparation. University of Cambridge. Available from: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications. Available from: [Link]
-
Sample Preparation. Max T. Rogers NMR Facility, Michigan State University. Available from: [Link]
-
Nmr spectroscopy of fluorine 19. (2015, June 16). SlideShare. Available from: [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available from: [Link]
-
An Overview of Fluorine NMR. ResearchGate. Available from: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. (2023). Canadian Journal of Chemistry. Available from: [Link]
-
11 - 19F-NMR Spectroscopy - Basic. Scribd. Available from: [Link]
-
Coupling Constants in Fluorinated Cyclic Compounds. (1966). Transactions of the Faraday Society. Available from: [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Available from: [Link]
-
The influence of fluorine spin- diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. (2022). Physical Chemistry Chemical Physics. Available from: [Link]
-
Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? ResearchGate. Available from: [Link]
-
NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. (1961). The Journal of Chemical Physics. Available from: [Link]
-
NMR fluorine-fluorine coupling constants in saturated organic compounds. SciSpace. Available from: [Link]
-
The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. The Royal Society of Chemistry. Available from: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Supporting Information. Available from: [Link]
-
Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. (2024). Bioorganic Chemistry. Available from: [Link]
-
4-Fluorophenylglyoxal - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Fluorine NMR. Available from: [Link]
-
4-Ethyl-3-(4-fluoro-3-methylphenyl)hexanoic acid. PubChem, NIH. Available from: [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2001). Organic Geochemistry. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Available from: [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Chemistry LibreTexts. Available from: [Link]
-
Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers. (2019). The Journal of Physical Chemistry A. Available from: [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Available from: [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Available from: [Link]
-
Characteristic NMR chemical shifts of compounds 4a and 5. ResearchGate. Available from: [Link]
-
How many NMR peaks will be observed for hexanoic acid? (2018, July 8). Quora. Available from: [Link]
-
4-Ethyl-3-methylhexanoic acid. PubChem, NIH. Available from: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI. Available from: [Link]
Sources
- 1. azom.com [azom.com]
- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. researchgate.net [researchgate.net]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. jeolusa.com [jeolusa.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. myneni.princeton.edu [myneni.princeton.edu]
Application Notes and Protocols for Characterizing 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in Cell-Based Assays
Introduction
The study of novel fatty acid analogues is a burgeoning field in drug discovery, targeting metabolic pathways implicated in a myriad of diseases including metabolic syndrome, cancer, and inflammatory disorders. 4-Ethyl-3-(4-fluorophenyl)hexanoic acid is a synthetic fatty acid derivative with potential biological activity. Its structural similarity to endogenous fatty acids suggests it may interact with key metabolic enzymes and signaling pathways. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins, making it a compound of interest for therapeutic development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in a tiered series of cell-based assays. The protocols herein are designed to systematically evaluate its cytotoxic potential, its impact on cellular lipid metabolism, and to elucidate the mechanisms underlying its biological effects. As a novel compound, the following workflow provides a robust framework for its initial characterization.
I. Preliminary Compound Handling and Preparation
A critical first step in working with fatty acid-like molecules is ensuring their proper solubilization in aqueous cell culture media to guarantee consistent cellular delivery and avoid artifacts from precipitation or solvent toxicity.[1][2] Due to their hydrophobic nature, fatty acids are typically complexed with fatty acid-free bovine serum albumin (BSA).[1][2][3]
Protocol 1: Preparation of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA Complex
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[1][4][5]
Materials:
-
4-Ethyl-3-(4-fluorophenyl)hexanoic acid
-
Ethanol (100%, cell culture grade)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile MilliQ water
-
Cell culture medium (e.g., DMEM)
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 100 mM Stock Solution of the Compound:
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Complexation of the Compound with BSA:
-
In a sterile tube, warm the 10% fatty acid-free BSA solution in a 37°C water bath for 5 minutes.
-
Add the 100 mM compound stock solution to the warm BSA solution to achieve the desired molar ratio (a 5:1 molar ratio of fatty acid to BSA is a common starting point).[5]
-
Incubate the mixture in a 37°C water bath for 1 hour with gentle agitation to allow for complexation.[1]
-
Visually inspect the solution for any cloudiness, which would indicate precipitation. Discard if cloudy.[1]
-
-
Preparation of Final Working Solution:
-
Dilute the compound-BSA complex in pre-warmed (37°C) cell culture medium to the desired final concentrations for your experiments.
-
Crucially, prepare a vehicle control consisting of BSA in culture medium with the same final concentration of ethanol used for the highest concentration of the test compound. [1]
-
II. Tier 1: Assessment of General Cytotoxicity
The initial evaluation of any new compound should be to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells.[6][7]
Protocol 2: MTT Assay for Cell Viability
This protocol is based on standard MTT assay procedures.[6][8]
Materials:
-
Cells of interest (e.g., HepG2, 3T3-L1, or a cancer cell line)
-
96-well flat-bottom plates
-
4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex (from Protocol 1)
-
Vehicle control (BSA-ethanol complex)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the 4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex.
-
Include wells with vehicle control and untreated cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 10 | 1.05 | 84% |
| 50 | 0.63 | 50% |
| 100 | 0.25 | 20% |
| 200 | 0.10 | 8% |
III. Tier 2: Investigating Effects on Lipid Metabolism
If 4-Ethyl-3-(4-fluorophenyl)hexanoic acid does not exhibit significant cytotoxicity at reasonable concentrations, or if the goal is to investigate its metabolic effects, the next tier of assays should focus on its impact on lipid handling by the cells.
Workflow for Lipid Metabolism Assays
Caption: Tier 2 workflow for lipid metabolism assays.
Protocol 3: Lipid Accumulation Assay (Oil Red O Staining)
This assay visualizes and quantifies the accumulation of neutral lipids in cells, which is particularly relevant for studying adipogenesis or steatosis.[9][10][11]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or hepatocytes (e.g., HepG2)
-
24-well or 48-well plates
-
4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex
-
10% Formalin
-
Oil Red O working solution
-
Hematoxylin solution
-
Isopropanol (100%)
-
Light microscope and multi-well spectrophotometer
Procedure:
-
Cell Treatment: Treat cells with the compound at non-cytotoxic concentrations for a specified period (e.g., during differentiation for adipocytes, or for 24-48 hours for hepatocytes).
-
Cell Fixation:
-
Staining:
-
Visualization and Quantification:
-
Visualize lipid droplets (stained red) under a light microscope.
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 492 nm.
-
| Treatment | Absorbance (492 nm) | Fold Change in Lipid Accumulation |
| Control | 0.15 | 1.0 |
| Compound (10 µM) | 0.08 | 0.53 |
| Compound (50 µM) | 0.05 | 0.33 |
| Positive Control (e.g., Rosiglitazone) | 0.45 | 3.0 |
Protocol 4: Lipolysis Assay (Glycerol Release)
This assay measures the breakdown of triglycerides (lipolysis) by quantifying the amount of glycerol released into the culture medium.[12][13][14]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Lipolysis assay buffer
-
4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex
-
Isoproterenol (positive control for stimulating lipolysis)
-
Glycerol detection reagent (commercially available kits)
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Cell Treatment:
-
Wash differentiated adipocytes with wash buffer.
-
Add lipolysis assay buffer containing the test compound or controls.
-
To stimulate lipolysis, add isoproterenol to the appropriate wells.
-
Incubate for 1-3 hours at 37°C.[13]
-
-
Sample Collection: Collect the culture medium from each well.
-
Glycerol Measurement:
-
Data Acquisition: Measure the absorbance or fluorescence.
Data Analysis: Calculate the concentration of glycerol released using a standard curve. Normalize the results to the total protein content of the cells in each well.
Protocol 5: Fatty Acid Oxidation (FAO) Assay
This assay measures the rate at which cells metabolize fatty acids for energy. This can be done using radiolabeled fatty acids or specialized probes that measure oxygen consumption.[15][16][17]
Materials:
-
Cells of interest (e.g., C2C12 myotubes, primary hepatocytes)
-
FAO assay medium (can be substrate-limited)
-
[1-14C]palmitic acid or a commercial FAO assay kit
-
4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex
-
Etomoxir (inhibitor of FAO, as a control)
-
Scintillation counter or a specialized microplate reader for oxygen consumption
Procedure (using radiolabeled substrate):
-
Cell Treatment: Pre-incubate cells with the test compound for a desired period.
-
FAO Reaction:
-
Replace the medium with FAO assay medium containing [1-14C]palmitic acid complexed with BSA.
-
Incubate for 1-2 hours at 37°C.
-
-
Measurement of Soluble Products:
-
Stop the reaction and separate the acid-soluble metabolites (which include the radiolabeled acetyl-CoA and Krebs cycle intermediates) from the un-metabolized [1-14C]palmitic acid.[16]
-
Measure the radioactivity of the acid-soluble fraction using a scintillation counter.
-
IV. Tier 3: Elucidating the Mechanism of Action
If the compound exhibits significant cytotoxicity, particularly at concentrations that also affect lipid metabolism, it is important to investigate the mechanism of cell death. Lipotoxicity, or cell death induced by an overload of fatty acids, often proceeds through apoptosis.[18]
Signaling Pathway of Lipotoxicity-Induced Apoptosis
Caption: Simplified pathway of lipotoxicity-induced apoptosis.
Protocol 6: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[19]
Materials:
-
Cells treated with 4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at cytotoxic concentrations for the time determined from the viability assays. Include positive and negative controls.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Viable cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95 | 2 | 3 |
| Compound (IC50) | 45 | 35 | 20 |
| Compound (2x IC50) | 15 | 50 | 35 |
| Positive Control (e.g., Staurosporine) | 10 | 60 | 30 |
V. Conclusion
This guide provides a structured and comprehensive approach to the initial characterization of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in cell-based assays. By following this tiered workflow, researchers can efficiently determine the compound's cytotoxic profile, its influence on key aspects of lipid metabolism, and the potential mechanisms underlying its cellular effects. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results, paving the way for further investigation into the therapeutic potential of this novel fatty acid analogue.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Protocolsonline. (n.d.). MTT (Assay protocol). [Link]
-
Assay Genie. (n.d.). Lipid (Oil Red O) Staining Kit (BN00809). [Link]
-
Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Martins, V. F., et al. (2016). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(12), 1945-1954. [Link]
-
Xu, L., et al. (2021). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Histochemistry and Cell Biology, 156(3), 263-274. [Link]
-
National Center for Biotechnology Information. (2015). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. [Link]
-
protocols.io. (n.d.). Preparation of BSA complexed free fatty acids for in vitro studies. [Link]
-
Mayo Clinic Laboratories. (n.d.). Fatty Acid Oxidation Probe Assay, Fibroblast Culture. [Link]
-
protocols.io. (2006). Fatty acid oxidation assay V.1. [Link]
-
ResearchGate. (2025). Protocol for assessing exvivo lipolysis of murine adipose tissue. [Link]
-
JoVE. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. [Link]
-
WK Lab. (n.d.). Fatty Acid-BSA complex protocol. [Link]
-
Oxford Academic. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]
-
protocols.io. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. [Link]
-
BioIVT. (n.d.). Configure Lipolysis Assay Kit. [Link]
-
National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
BioVision. (n.d.). Lipolysis (3T3-L1) Colorimetric Assay Kit. [Link]
-
Zen-Bio. (n.d.). Adipose Tissue Explant Lipolysis Assay Kit: Glycerol Detection. [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. wklab.org [wklab.org]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioivt.com [bioivt.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. zen-bio.com [zen-bio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 18. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
Application Note: Preclinical Characterization and Experimental Protocols for 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid (EFHA)
Introduction & Structural Analysis[1][2]
4-Ethyl-3-(4-fluorophenyl)hexanoic acid (EFHA) represents a specific class of lipophilic carboxylic acids often utilized as scaffolds in the development of RORγt inverse agonists , PPAR modulators , or as lipophilic precursors for gamma-aminobutyric acid (GABA) analogs.
Unlike simple phenyl-butyric derivatives, the hexanoic backbone with C3/C4 substitution introduces significant steric bulk and lipophilicity. This molecule contains two chiral centers (C3 and C4), resulting in four potential stereoisomers. The biological activity of such scaffolds is historically highly stereoselective.
Key Molecular Characteristics:
-
Molecular Formula: C₁₄H₁₉FO₂
-
Predicted pKa: ~4.5–4.8 (Carboxylic acid moiety)
-
Predicted LogP: ~3.5–4.2 (High lipophilicity)
-
Critical Challenge: Separation of diastereomers and high plasma protein binding.
This guide outlines the standardized protocols for the analytical resolution , solubility profiling , and metabolic stability assessment of EFHA.
Analytical Protocol: Chiral Resolution & Purity
Due to the two chiral centers, synthesizing EFHA often yields a mixture of diastereomers. Biological assays require enantiopure compounds. The following protocol utilizes Normal Phase Chiral HPLC, the gold standard for separating phenyl-alkanoic acids.
Protocol A: Chiral HPLC Separation
Objective: Isolate specific stereoisomers of EFHA for biological testing.
Materials:
-
Column: Daicel Chiralpak® AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA).
-
Detection: UV at 210 nm and 254 nm.
Methodology:
-
Sample Preparation: Dissolve 10 mg of crude EFHA in 1 mL of Mobile Phase (10 mg/mL). Filter through a 0.22 µm PTFE filter.
-
Mobile Phase Preparation:
-
Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
Add 0.1% TFA (critical for sharpening the carboxylic acid peak and preventing tailing).
-
Degas via ultrasonication for 15 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (analytical) or 15 mL/min (semi-prep).
-
Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) based on peak area integration.
Troubleshooting:
-
Peak Tailing: Increase TFA concentration to 0.2% to suppress ionization of the carboxylic acid.
-
Poor Resolution: Switch to a Chiralcel® OD-H column (Cellulose-based) or lower the temperature to 10°C to improve selectivity.
Physicochemical Protocol: Thermodynamic Solubility & LogD
EFHA is expected to be poorly soluble in acidic media but soluble in basic buffers. Accurate solubility data is vital for formulation.
Protocol B: Shake-Flask Solubility Assay
Objective: Determine thermodynamic solubility at pH 1.2, 7.4, and simulated intestinal fluid (FaSSIF).
Workflow:
-
Preparation: Weigh 2 mg of solid EFHA into 1.5 mL microcentrifuge tubes (triplicate per pH).
-
Solvent Addition: Add 500 µL of the respective buffer:
-
pH 1.2: 0.1 N HCl.
-
pH 7.4: 50 mM Phosphate Buffer.
-
FaSSIF: Phosphate buffer + 3 mM Sodium Taurocholate + 0.75 mM Lecithin.
-
-
Equilibration: Shake at 37°C for 24 hours at 300 rpm.
-
Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Dilute supernatant 1:10 with Acetonitrile/Water (50:50).
-
Analyze via LC-MS/MS or HPLC-UV against a standard curve (0.1–100 µM).
-
Data Output Format:
| Medium | Predicted Solubility (µM) | Biological Implication |
| pH 1.2 (Gastric) | < 10 µM | High risk of precipitation in stomach; requires enteric coating or salt form. |
| pH 7.4 (Plasma) | > 200 µM | Ionized form (carboxylate) improves solubility. |
| FaSSIF (Intestine) | > 500 µM | Bile salts likely enhance solubility significantly (Class II drug behavior). |
In Vitro Metabolic Stability (Microsomal Stability)
Carboxylic acids like EFHA are prone to Glucuronidation (UGT) and CYP-mediated hydroxylation on the phenyl ring or ethyl side chain.
Protocol C: Liver Microsome Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).
-
UDP-Glucuronic Acid (UDPGA) cofactor (for UGT assessment).
Step-by-Step Procedure:
-
Pre-incubation:
-
Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of HLM (final conc. 0.5 mg/mL).
-
Add 1 µL of EFHA stock (10 mM in DMSO). Final substrate conc: 1 µM.
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Arm A (CYP only): Add 50 µL NADPH regenerating system.
-
Arm B (CYP + UGT): Add 50 µL NADPH + 2 mM UDPGA (activated with Alanethicin).
-
-
Sampling: Remove 50 µL aliquots at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Mechanistic Insight: If clearance in Arm B is significantly higher than Arm A, EFHA is primarily cleared via Acyl-Glucuronidation . This is a critical safety finding, as acyl-glucuronides can be reactive metabolites associated with idiosyncratic toxicity [1].
Visualization: Preclinical Evaluation Pipeline
The following diagram illustrates the logical flow of experiments required to validate EFHA as a viable lead compound.
Figure 1: Integrated workflow for the structural and biological validation of EFHA. Note the parallel processing of physicochemical and metabolic stability assays.
Safety Pharmacology Note: hERG Inhibition
Lipophilic carboxylic acids with phenyl rings linked by short alkyl chains can occasionally interact with the hERG potassium channel, leading to QT prolongation.
Protocol D: Fluorescence Polarization hERG Assay (High Throughput)
-
Tracer: Use Red-hERG tracer (Predictor™ hERG Fluorescence Polarization Assay).
-
Titration: Titrate EFHA from 1 nM to 100 µM (1% DMSO final).
-
Incubation: 2 hours at room temperature.
-
Readout: Measure Fluorescence Polarization (mP).
-
Criteria: An IC₅₀ < 10 µM triggers a requirement for a Patch-Clamp (electrophysiology) confirmation assay [2].
References
-
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature, 440(7083), 463-469. Link
-
Nakajima, R., et al. (2021).[1] "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters, 36, 127786.[1] Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
Advanced Metabolic Profiling of Fluorinated Carboxylic Acids: Protocols for 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid
Application Note: AN-MET-2026-04
Executive Summary & Scientific Rationale
This guide details the bioanalytical and metabolic profiling of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid (EFHA) . Structurally, EFHA represents a class of lipophilic, fluorinated
The presence of the 4-fluorophenyl moiety and the carboxylic acid tail dictates a specific metabolic fate that requires specialized protocols. Standard LC-MS/MS workflows often fail to capture the full metabolic picture due to ionization suppression or lack of UV chromophores. Therefore, this guide integrates
Key Mechanistic Insights:
-
Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring functions as a metabolic blocker, preventing CYP450-mediated hydroxylation at the most reactive site [1]. This shifts metabolism toward the alkyl chain (omega-oxidation) or Phase II conjugation.
-
Acyl Glucuronide Risks: As a carboxylic acid, EFHA is prone to forming acyl glucuronides (AG). These reactive metabolites can covalently bind to plasma proteins, leading to immune-mediated idiosyncratic toxicity (IADRs) [2].
-
Stereochemical Instability: The chiral centers at C3 and C4 allow for potential diastereomeric interconversion (epimerization) via Acyl-CoA intermediates, similar to the inversion seen in 2-arylpropionic acids (NSAIDs) [3].
Application Module A: F-qNMR for Metabolite Identification (MetID)
Unlike radiolabeling (
Experimental Logic
Standard LC-MS may miss metabolites that do not ionize well or lose the specific fragment being monitored.
Protocol: F-qNMR Metabolic Stability Assay
Materials:
-
Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or Fluorouracil (encapsulated in capillary to avoid reaction).
Workflow:
-
Incubation:
-
Prepare a 50 µM solution of EFHA in phosphate buffer (<1% DMSO).
-
Initiate reaction with NADPH at 37°C.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
-
Quenching & Extraction:
-
Quench with 2 volumes of ice-cold Acetonitrile (ACN).
-
Centrifuge at 10,000 x g for 10 min to pellet proteins.
-
Crucial Step: Evaporate supernatant under
to remove ACN (solvent suppression in NMR is difficult with ACN). Reconstitute in /Buffer mix.
-
-
NMR Acquisition:
-
Instrument: 500 MHz (or higher) NMR with cryoprobe.
-
Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for quantitative integration).
-
Relaxation Delay (
): Set to (typically 5-10s for fluorinated aromatics) to ensure full magnetization recovery.
-
Data Interpretation:
-
Parent Peak: ~ -115 to -120 ppm (Ar-F).
-
Metabolite Shifts:
-
Ring Hydroxylation (Ortho/Meta): Shift of -2 to -5 ppm.
-
Glucuronidation (COOH): Minor shift (<0.5 ppm) but distinct splitting changes.
-
Defluorination: Appearance of free fluoride ion at -119 ppm (highly unlikely for Ar-F bonds).
-
Application Module B: Assessment of Acyl Glucuronide (AG) Reactivity
Since EFHA contains a hexanoic acid tail, Phase II metabolism by UGT enzymes will generate 1-O-
Experimental Logic
We must distinguish between "stable" glucuronides and "reactive" glucuronides. The Half-Life of Rearrangement (
Protocol: AG Degradation Assay
-
Biosynthesis: Incubate EFHA (100 µM) with UGT-induced microsomes and UDPGA (cofactor) for 4 hours.
-
Isolation: SPE extraction (Oasis HLB) to purify the Acyl Glucuronide metabolite.
-
Degradation Study:
-
Incubate purified AG in phosphate buffer (pH 7.4) at 37°C.
-
Monitor by LC-MS/MS at 0, 1, 2, 4, 8, 24 hours.
-
-
Analysis:
-
Track the disappearance of the 1-O-
peak.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Track the appearance of isomers (2-O, 3-O, 4-O acyl migration products).
-
Risk Threshold: If
hours, the NCE is classified as "High Risk" for covalent binding [4].
-
Visualization of Metabolic Pathways[3]
The following diagram illustrates the divergent pathways for EFHA, highlighting the blocking effect of the fluorine atom and the critical Phase II safety checkpoint.
Figure 1: Predicted metabolic map of EFHA. Note the fluorine atom blocks the primary para-oxidation site, shifting flux toward alkyl oxidation and glucuronidation.
Application Module C: Investigation of Chiral Inversion
EFHA has chiral centers at C3 and C4. Similar to ibuprofen, the acyl-CoA intermediate formed prior to beta-oxidation or amino acid conjugation can lead to epimerization.
Experimental Logic
If the drug is administered as a single enantiomer (e.g., 3R, 4S), the detection of the (3S, 4S) diastereomer in plasma indicates metabolic inversion. This is critical because the inverted isomer may be pharmacologically inactive or toxic.
Protocol: Chiral LC-MS/MS Separation
Column Selection:
-
Stationary Phase: Immobilized polysaccharide columns (e.g., Chiralpak IG or IC) are preferred for acidic analytes.
-
Mobile Phase: Heptane/Ethanol/TFA (90:10:0.1). The acid additive (TFA) is mandatory to suppress ionization of the carboxylic acid and ensure peak sharpness.
Workflow:
-
Spike plasma with racemic EFHA to establish separation of all 4 stereoisomers.
-
Incubate single enantiomer (e.g., 3R, 4S) with Hepatocytes (microsomes lack the CoA-ligases required for inversion).
-
Analyze at T=0 and T=4h.
-
Calculation: Inversion Ratio = Area(Inverted) / [Area(Parent) + Area(Inverted)].
Summary Data Tables
Table 1: Troubleshooting 19F-NMR vs. LC-MS
| Issue | LC-MS/MS Limitation | 19F-qNMR Solution |
| Mass Balance | Requires radiolabel ( | Inherently quantitative; Area under peak |
| Ionization | Highly lipophilic metabolites may not ionize in ESI. | Detects all soluble F-containing species regardless of ionization. |
| Matrix Effects | Phospholipids cause ion suppression. | No background signal in biological matrix (biological F is negligible). |
| Structure ID | Difficult to distinguish regioisomers (ortho vs meta). | Chemical shift ( |
Table 2: Acyl Glucuronide Safety Classification
| Parameter | Low Risk | High Risk (Warning) |
| > 20 hours | < 10 hours | |
| Protein Binding | Reversible | Irreversible (Covalent Adducts) |
| Major Route | Oxidation > Glucuronidation | Glucuronidation > 50% of Clearance |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link
-
Tracy, T. S. (2004). Metabolic chiral inversion: pro-drugs, active metabolites and other consequences. Current Opinion in Drug Discovery & Development. Link
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. Link
-
Dalvie, D., et al. (2009). Applications of Fluorine NMR in Drug Discovery and Development.[2][3] Chemical Research in Toxicology. Link
Sources
Application Note: Strategic Optimization of 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid Derivatives
Executive Summary & Scientific Rationale
The scaffold 4-Ethyl-3-(4-fluorophenyl)hexanoic acid represents a highly promising lipophilic backbone for the development of next-generation Central Nervous System (CNS) agents.[1][2] Structurally, this compound is an acyclic analogue of Mirogabalin and a homologue of Pregabalin and Phenibut .[1][2]
While the carboxylic acid form possesses favorable pharmacokinetic properties (lipophilicity for Blood-Brain Barrier penetration), historical Structure-Activity Relationship (SAR) data on this class suggests that the free acid lacks sufficient potency at the primary target: the
To achieve "improved potency" as requested, this guide details the transformation of this acid scaffold into its pharmacologically active
Rational Design Strategy (SAR)
The optimization of this scaffold relies on three specific chemical modifications designed to enhance binding affinity (
A. The Pharmacophore Transformation
The parent acid must be converted into a
B. Stereochemical Locking
Potency in this class is stereospecific.[1][2] For Pregabalin, the (S)-enantiomer is active.[1][2] For 3-substituted-3-phenyl derivatives, the spatial arrangement of the bulky phenyl group relative to the ethyl chain dictates the "lock" into the receptor pocket.[1][2]
-
Requirement: Asymmetric synthesis or chiral resolution to isolate the (3S, 4R) or (3R, 4S) diastereomers.
C. Bioisosteric Replacement
To improve oral bioavailability and prevent rapid glucuronidation of the carboxylic acid:
-
Acid Isosteres: Conversion of -COOH to a tetrazole ring (maintains acidity but alters metabolic profile).[1][2]
Visualizing the SAR Strategy
Figure 1: Strategic modification pathways for converting the lipophilic acid scaffold into high-potency CNS ligands.
Detailed Experimental Protocols
Protocol A: Synthesis of the Active -Amino Derivative
Objective: Convert the hexanoic acid scaffold into a 3-aminomethyl derivative (GABA analogue) to enable
Reagents:
-
Starting Material: 4-Ethyl-3-(4-fluorophenyl)-2-hexenoate (Unsaturated ester precursor).[1][2]
-
Nitromethane (
).[1][2] -
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a Chiral Nickel(II) complex for asymmetric induction.[1][2]
-
Reductant: Raney Nickel /
.[1][2]
Step-by-Step Workflow:
-
Michael Addition (Nitromethane):
-
Dissolve the
-unsaturated ester precursor (derived from the Knoevenagel condensation of 2-ethyl-1-(4-fluorophenyl)butanal) in Nitromethane (5 equiv). -
Critical Step: Stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The disappearance of the alkene spot indicates formation of the nitro-ester.[1][2]
-
Mechanism:[1][2][3] The nitronate anion attacks the
-carbon (C3), creating the quaternary center bearing the fluorophenyl and ethyl groups.[1][2]
-
-
Nitro Group Reduction:
-
Hydrolysis (Opening the Lactam):
-
Purification:
Protocol B: In Vitro Potency Screening ( Binding Assay)
Objective: Quantify the affinity (
Materials:
-
Radioligand:
-Gabapentin (Specific Activity > 50 Ci/mmol).[1][2] -
Tissue Source: Porcine cortex synaptic membranes (rich in
).[1][2] -
Buffer: 10 mM HEPES-KOH, pH 7.4.
Procedure:
-
Membrane Preparation: Homogenize porcine cortex in ice-cold buffer.[1][2] Centrifuge at 100,000 x g for 30 mins. Resuspend pellets to protein conc of 0.5 mg/mL.
-
Incubation:
-
Equilibrium: Incubate for 45 minutes at room temperature (22°C).
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce nonspecific binding) using a cell harvester.
-
Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.
-
Data Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is the dissociation constant of Gabapentin, typically ~15 nM).[1][2]
Data Presentation & Interpretation
When analyzing your derivatives, organize data to correlate lipophilicity with potency.[1][2]
Table 1: Hypothetical SAR Data for 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid Derivatives
| Compound ID | Modification | ClogP | Potency Interpretation | |
| Lead (Acid) | Parent Carboxylic Acid | 3.8 | > 10,000 | Inactive. Lacks zwitterionic motif.[1][2] |
| Deriv-01 | 1.2 | 150 | Moderate. Amine restores binding.[1][2] | |
| Deriv-02 | (3S)- | 1.2 | 12 | High. Matches Pregabalin stereochemistry.[1][2] |
| Deriv-03 | Cyclic Analogue (Cyclohexane) | 2.1 | 4 | Very High. Entropic penalty reduced (Mirogabalin-like).[1][2] |
| Deriv-04 | Methyl Ester Prodrug | 4.1 | > 5,000 | Inactive in vitro. Requires in vivo hydrolysis.[1][2] |
Screening Workflow Diagram
The following diagram illustrates the decision matrix for advancing a derivative from synthesis to lead candidate.
Figure 2: Critical path workflow for validating potency of hexanoic acid derivatives.
References
-
Gee, N. S., et al. (1996).[1][2] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[1][2] Journal of Biological Chemistry. Link
-
Taylor, C. P., et al. (2007).[1][2] "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link
-
Domon, Y., et al. (2018).[1][2] "Potent binding of mirogabalin to the α2δ-1 subunit of voltage-gated calcium channels."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Silverman, R. B. (2008).[1][2] "From basic science to blockbuster drug: the discovery of Lyrica."[1][2] Angewandte Chemie International Edition. Link[1][2]
-
Yuen, P. W., et al. (1994).[1][2] "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant."[1][2] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. 2-Phenylhexanoic acid;3-phenylhexanoic acid | C24H32O4 | CID 235167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-phenylhexanoic acid (C12H16O2) [pubchemlite.lcsb.uni.lu]
- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
"solubility issues with 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in biological buffers"
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Challenge
4-Ethyl-3-(4-fluorophenyl)hexanoic acid is a carboxylic acid derivative. Like many carboxylic acids, its solubility in aqueous solutions is highly dependent on pH.[1][2] The core challenge arises from the molecule possessing a hydrophobic backbone and a single ionizable carboxylic acid group. At low pH, the carboxyl group is protonated and uncharged, significantly decreasing its aqueous solubility. Conversely, at higher pH, the deprotonated, ionized carboxylate form is more soluble. This pH-dependent behavior is a critical factor when working with standard biological buffers, which are typically maintained in the physiological pH range of 7.2-7.4.[3]
Physicochemical Properties Overview
To effectively troubleshoot, it is essential to understand the predicted properties of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid. While experimental data for this specific molecule is not available, we can estimate its properties based on its structural analogues, such as hexanoic acid and 4-fluorophenylacetic acid.
| Property | Estimated Value/Range | Rationale & Implication for Solubility |
| pKa | ~4.5 - 4.9 | The pKa is the pH at which the compound is 50% ionized. For carboxylic acids, this value is typically in the range of 4 to 5.[4] This means at physiological pH (~7.4), the compound will be predominantly in its more soluble, ionized (deprotonated) form. |
| LogP | > 3.0 | LogP (octanol-water partition coefficient) is a measure of lipophilicity. The ethyl and fluorophenyl groups contribute significantly to the hydrophobicity, suggesting low intrinsic aqueous solubility of the un-ionized form.[4][5] |
| Aqueous Solubility (Intrinsic) | Low (Predicted) | Due to its high lipophilicity (high LogP), the intrinsic solubility of the protonated (uncharged) form is expected to be very low.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to my cell culture medium (pH 7.4)?
There are several potential reasons for this observation:
-
"Solvent Shock": This is a common issue when a compound is dissolved in a high concentration in an organic solvent like DMSO and then rapidly diluted into an aqueous buffer.[8] The localized high concentration of the organic solvent can cause the compound to crash out of solution before it has a chance to disperse and ionize in the buffer.[8]
-
Exceeding Maximum Solubility: Even though the compound is more soluble at pH 7.4, it still has a maximum solubility limit. If your final concentration exceeds this limit, precipitation will occur.
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and proteins (if serum is present).[8][9] Your compound could potentially interact with these components, forming less soluble complexes. High concentrations of salts, like calcium, can sometimes lead to precipitation.[9]
-
Temperature Effects: Changes in temperature can affect solubility. Media is often stored at 4°C and warmed to 37°C for experiments. While warming generally increases solubility, for some compounds, the opposite can be true.[8]
Q2: What is the best way to prepare a stock solution of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid?
Given its predicted low aqueous solubility, an organic co-solvent is necessary. Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[10][11][12][13]
Recommended Protocol for 10 mM DMSO Stock Solution:
-
Aseptically weigh the required amount of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid powder.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved. Visually inspect to ensure no particulates remain.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Q3: How does pH affect the solubility of this compound?
The solubility of a weak acid like 4-Ethyl-3-(4-fluorophenyl)hexanoic acid is governed by the Henderson-Hasselbalch equation.[14][15][16][17]
pH = pKa + log ([A-]/[HA])
Where:
-
[A-] is the concentration of the ionized, more soluble form.
-
[HA] is the concentration of the un-ionized, less soluble form.
At a pH well above the pKa (e.g., pH 7.4), the equilibrium shifts strongly towards the [A-] form, leading to increased solubility.[1][3] Conversely, at a pH below the pKa, the compound will be predominantly in its [HA] form and will have very low solubility.
Troubleshooting Guides
Guide 1: Preventing Precipitation in Biological Buffers & Cell Culture Media
This guide provides a systematic approach to avoid precipitation when preparing working solutions from a DMSO stock.
Workflow for Preparing Working Solutions
Caption: Workflow for diluting DMSO stock into aqueous buffer.
Step-by-Step Protocol:
-
Thaw Stock Solution: Thaw your DMSO stock aliquot at room temperature.
-
Pre-warm Buffer: Pre-warm your biological buffer or cell culture medium to the experimental temperature (e.g., 37°C). Dissolved salts are less likely to precipitate in warm media.[18]
-
Serial Dilution (if necessary): For very high final concentrations, consider making an intermediate dilution in DMSO or the buffer.
-
Slow Addition & Mixing: Add the stock solution dropwise into the pre-warmed buffer while vigorously vortexing or swirling. This rapid mixing helps to avoid "solvent shock".[8]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your assay.[11]
-
Visual Inspection: After mixing, hold the solution up to a light source. The presence of a "Tyndall effect" (light scattering) or visible particulates indicates precipitation. If the solution is not perfectly clear, do not proceed.
Guide 2: Advanced Solubilization Strategies
If precipitation persists even with optimized dilution techniques, more advanced formulation strategies may be required.
Decision Tree for Advanced Solubilization
Caption: Decision process for advanced solubility enhancement.
Strategy 1: pH Modification
For a carboxylic acid, increasing the pH is a primary strategy to enhance solubility.[3][19] This involves preparing a stock solution in a slightly alkaline buffer.
Protocol:
-
Prepare a stock buffer at a higher pH than your final assay buffer (e.g., 50 mM Tris-HCl, pH 8.5).
-
Attempt to dissolve the compound directly in this buffer. A small amount of co-solvent (<5% DMSO) might still be necessary.
-
When adding this new stock to your final assay medium, ensure that the volume added does not significantly alter the final pH of the medium.
Causality: By preparing the stock at a pH well above the pKa, the compound is maintained in its highly soluble, ionized state from the outset, which can prevent precipitation upon dilution.
Strategy 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and presenting a soluble complex to the aqueous environment.[22][23][]
Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[20]
-
Prepare the Complex:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Add the 4-Ethyl-3-(4-fluorophenyl)hexanoic acid powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture, sometimes with gentle heating, until the compound dissolves. This can take several hours.
-
-
Filter and Use: Once dissolved, sterile-filter the solution (0.22 µm) to remove any undissolved material. This is now your aqueous stock solution.
Causality: The hydrophobic portion of the hexanoic acid derivative partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[21] This method avoids the use of organic co-solvents.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC.
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance.Preprints.org.
- Cyclodextrin in novel formulations and solubility enhancement techniques: a review.ResearchGate.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.ADMET & DMPK.
- Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.International Journal of Pharmaceutical Sciences Review and Research.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.Benchchem.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
- Solubility enhancement techniques: A comprehensive review.Journal of Applied Pharmaceutical Science and Research.
- A review on solubility enhancement technique for pharmaceutical drugs.GSC Online Press.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions.Procell.
- Prediction of pH-dependent aqueous solubility of druglike molecules.PubMed.
- Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Analysis.
- Henderson Hasselbalch Equation: Basics & Real-World Uses.Microbe Notes.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.PubMed.
- How can dimethyl sulfoxide enhance solubility in lab applications?Quora.
- Troubleshooting Cell Culture Media for Bioprocessing.BioPharm International.
- Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers.PubMed.
- Common Cell Culture Problems: Precipitates.Corning.
- Application of the Henderson-Hasselbalch Equation to Solubility Determination.IAPC Journals.
- (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.ResearchGate.
- Drug Solubility: Importance and Enhancement Techniques.PMC.
- Troubleshooting: Cell Culture.Gibco.
- DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.PharmaExcipients.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.GEUS.
- Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility?ResearchGate.
- Hexanoic acid | 142-62-1.ChemicalBook.
- HEXANOIC ACID.Ataman Kimya.
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.ACS Publications.
- pH-solubility profiles or organic carboxylic acids and their salts.PubMed.
- Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength.Roskilde University.
- HEXANOIC ACID.PubChem.
- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Novel Methods for the Prediction of logP, pKa, and logD.ACS Publications.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges.Taylor & Francis Online.
- Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule.Tradeasia International.
- 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837.PubChem.
- Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase.ScienceDirect.
- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry.PMC.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.Aston University.
- Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge.PMC.
- 4-Fluorophenylacetic acid.Chem-Impex.
- A new simple and efficient molecular descriptor for the fast and accurate prediction of log P.Nature.
- Biological Buffers: pH Range and How to Prepare Them.GoldBio.
- 4-Fluorophenylacetic acid 98 405-50-5.Sigma-Aldrich.
- 4-Fluorophenylacetic acid | 405-50-5.ChemicalBook.
- Novel Methods for the Prediction of logP, pKa, and logD.ACS Publications.
- 4-Fluorophenylacetic acid.Multichem Exports.
Sources
- 1. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. wjbphs.com [wjbphs.com]
- 4. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hexanoic acid | 142-62-1 [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. Application of the Henderson-Hasselbalch Equation to Solubility Determination | ADMET and DMPK [pub.iapchem.org]
- 18. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. researchgate.net [researchgate.net]
"stability of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid under experimental conditions"
Welcome to the technical support guide for 4-Ethyl-3-(4-fluorophenyl)hexanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound under various experimental conditions. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to anticipate and resolve stability challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common initial questions regarding the inherent stability of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid.
Q1: What are the key structural features of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid that influence its stability?
A1: The stability profile of this molecule is governed by three primary structural motifs:
-
The Carboxylic Acid Group (-COOH): This is the most reactive functional group. Its acidity makes the molecule's solubility and stability highly dependent on pH.[1][2] In basic conditions, it deprotonates to form a more water-soluble but potentially more reactive carboxylate ion.[3] Under significant thermal stress, carboxylic acids can be susceptible to decarboxylation.[4]
-
The 4-Fluorophenyl Group: This aromatic ring acts as a chromophore, meaning it absorbs UV light. This makes the molecule susceptible to photodegradation.[5][6] While the carbon-fluorine bond is very strong, the aromatic ring itself can be a target for oxidative attack (e.g., hydroxylation) under oxidative stress conditions.
-
The Aliphatic Hexanoic Acid Backbone: The carbon atom attached to the phenyl ring (the benzylic position) is a potential site for oxidative degradation, as the resulting radical can be stabilized by the aromatic ring.[7]
Q2: What are the primary degradation pathways I should anticipate for this molecule?
A2: Based on its structure, the most probable degradation pathways are oxidation and photolysis.
-
Oxidative Degradation: This is a common pathway for molecules with electron-rich aromatic rings and benzylic hydrogens.[4][8] Reactive oxygen species, which can be introduced via peroxides in excipients or through autoxidation, can attack the molecule.[8][9]
-
Photodegradation: Exposure to UV or even high-intensity visible light can lead to degradation, as dictated by the ICH Q1B guidelines.[10][11][12] The energy absorbed by the fluorophenyl ring can initiate reactions leading to the formation of impurities.
-
Thermal Degradation: While generally more stable to heat than complex biologics, significant thermal stress (dry heat) could potentially induce decarboxylation or other rearrangements.[4][13]
-
Hydrolytic Degradation: The molecule itself does not contain functional groups (like esters or amides) that are readily hydrolyzable. Therefore, significant degradation under acidic or basic conditions at moderate temperatures is less likely, although pH will critically influence its solubility and reactivity towards other pathways.
Q3: What are the recommended general storage conditions for the pure active pharmaceutical ingredient (API)?
A3: To ensure long-term stability, the solid API should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. A controlled room temperature environment (20-25°C) is typically sufficient.[14][15] For solution-based stocks, we recommend preparing them fresh. If storage is necessary, filter the solution, store at 2-8°C in an amber vial, and consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides structured guidance for specific problems you may encounter during your research.
Scenario A: Unexpected Peaks Appear During HPLC Analysis
Q: I'm analyzing my compound in an aqueous formulation, and I see new impurity peaks that weren't there initially. My formulation was just sitting on the benchtop/in the autosampler. What's happening?
A: This common issue usually points to one of three culprits: oxidative degradation, photodegradation, or pH-related issues.
-
Troubleshooting Step 1: Suspect Oxidation.
-
Causality: Dissolved oxygen in your aqueous solvent or mobile phase can be sufficient to cause slow oxidation, especially if trace metal ions are present to catalyze the reaction.[7] Autosampler vials are typically not airtight, allowing for continuous oxygen ingress.
-
Action Plan:
-
Prepare a fresh sample and immediately inject it. Compare this to the chromatogram of the sample that has been sitting for several hours.
-
Prepare your sample using solvents that have been sparged with an inert gas (helium or nitrogen) to remove dissolved oxygen.
-
If you suspect peroxide contamination from excipients, this requires a more formal forced degradation study with an agent like hydrogen peroxide to confirm.[8]
-
-
-
Troubleshooting Step 2: Suspect Photodegradation.
-
Causality: Standard laboratory fluorescent lighting and ambient sunlight contain UV radiation that can degrade photosensitive compounds over several hours.[6] The aromatic ring in your molecule makes it a prime candidate for this pathway.
-
Action Plan:
-
Use amber glass autosampler vials or vials specifically designed to block UV light.
-
Cover your autosampler tray with a light-blocking cover or aluminum foil.
-
Compare a sample left in a clear vial on the benchtop for 4-6 hours with one kept in complete darkness for the same duration. A significant increase in impurities in the light-exposed sample confirms photosensitivity.
-
-
-
Troubleshooting Step 3: Check Your pH.
-
Causality: The pH of your solution dictates whether you have the neutral carboxylic acid or the charged carboxylate. While the molecule is not prone to hydrolysis, extreme pH values can sometimes catalyze other reactions or affect interactions with other formulation components. More commonly, pH affects solubility; if the compound precipitates out of solution, the apparent "potency" will decrease.
-
Action Plan:
-
Measure the pH of your formulation.
-
Ensure the pH is in a range where the compound is fully soluble and stable. Most simple carboxylic acids are most stable in a slightly acidic pH range (around 3-5).[16]
-
-
Scenario B: Potency Loss in a Solid or Semi-Solid Formulation
Q: I've prepared a formulation with several excipients, and accelerated stability studies show a faster-than-expected loss of the parent compound. How do I identify the problem?
A: This points towards an excipient compatibility issue, most often driven by reactive impurities within the excipients themselves.
-
Causality: Many common pharmaceutical excipients, particularly polymers like polyethylene glycols (PEGs) and povidone, can contain trace levels of peroxide impurities as byproducts of their manufacturing process.[8] These peroxides are potent oxidizing agents that can directly degrade your API.[9]
-
Action Plan: Excipient Compatibility Study
-
Binary Mixtures: Prepare binary mixtures of your API with each individual excipient used in the formulation (e.g., a 1:1 or 1:5 ratio by weight).
-
Stress Conditions: Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) and in parallel with a sample of the pure API.[15]
-
Analysis: Analyze the samples at set time points (e.g., 1 week, 2 weeks, 4 weeks) using a stability-indicating HPLC method.
-
Identify the Culprit: The excipient that causes significantly more degradation compared to the pure API control is the incompatible component.
-
-
Mitigation Strategies:
-
Source the same excipient from a different supplier, as impurity profiles can vary.
-
Consider adding an antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Vitamin E) to the formulation to scavenge radicals and peroxides.[17]
-
Reformulate with a different, non-reactive excipient.
-
Part 3: Key Experimental Protocols
This section provides detailed methodologies for essential stability assessments, grounded in regulatory expectations and scientific principles.
Protocol 1: Forced Degradation Study for Method Development
A forced degradation study is essential to develop a truly stability-indicating analytical method and to understand the molecule's intrinsic vulnerabilities.[18][19] The goal is to achieve 5-20% degradation of the parent compound to ensure degradation products are detectable.[20]
Objective: To intentionally degrade 4-Ethyl-3-(4-fluorophenyl)hexanoic acid under various stress conditions to identify potential degradants and validate the specificity of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions (Perform each in triplicate, including a control sample at room temp):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C for 24-48 hours. Before analysis, neutralize the samples with an equivalent amount of acid.
-
Oxidation: Mix stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal (Dry Heat): Place the solid API in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photostability: Expose the solid API and a solution of the API to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-degraded control, using an appropriate HPLC method (see Protocol 2). Use a Photo-Diode Array (PDA) detector to check for peak purity and an LC-MS system to obtain mass information on the new peaks to help identify degradants.
| Stress Condition | Reagent/Parameter | Typical Duration | Rationale & Potential Degradants |
| Acidic | 0.1 M HCl @ 60°C | 24-48 hrs | Tests for acid-labile groups. Minimal degradation is expected for this molecule. |
| Basic | 0.1 M NaOH @ 60°C | 24-48 hrs | Tests for base-labile groups. Minimal degradation is expected. |
| Oxidative | 3% H₂O₂ @ RT | 24 hrs | Simulates peroxide impurities.[4] Expect oxidation at the benzylic position or on the aromatic ring. |
| Thermal | 80°C (Solid) | 48 hrs | Assesses thermal lability.[4] Potential for decarboxylation at higher temperatures. |
| Photolytic | 1.2 M lux·hr (Vis) & 200 W·hr/m² (UV) | Variable | Assesses light sensitivity.[5][10] Expect reactions involving the aromatic ring. |
Table 1: Summary of Forced Degradation Conditions.
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Baseline Stability-Indicating HPLC-UV Method
Objective: To establish a starting point for a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (A robust, general-purpose column for moderately non-polar compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water. (The acid is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and good peak shape).[14]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (a common wavelength for aromatic compounds; verify the optimal wavelength by checking the UV spectrum of the parent compound).
This method should be validated for specificity by analyzing the samples from the forced degradation study. The goal is to see baseline separation between the parent peak and all impurity peaks generated under stress.
Potential Degradation Pathways Diagram
Caption: Plausible degradation pathways for the molecule.
References
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from Q-Lab website. [Link]
-
Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from Certified Laboratories website. [Link]
-
European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from EMA website. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from ECA Academy. [Link]
-
Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Sharp Clinical website. [Link]
-
Gao, N., et al. (n.d.). Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar. RSC Publishing. [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from Luminata website. [Link]
-
Raju, G. K. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Norrish, R. G. W., & Wallace, G. A. (1954). The thermal decomposition of aromatic compounds - I. Chlorobenzene. Proceedings of the Royal Society A, 224(1158), 308–321. [Link]
-
Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. In Futuristic Trends in Pharmacy & Nursing (Vol. 3, Book 10, Part 1, Chapter 4). IIP Series. [Link]
-
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]
-
Skotnicki, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 313. [Link]
-
Arvin, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Quotient Sciences website. [Link]
-
Li, Y. (2012). Oxidative Degradation. In Drug-like Properties: Concepts, Structure-Based Design and Methods (Chapter 3). Royal Society of Chemistry. [Link]
-
Workman, C. J., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(12), 3045-3050. [Link]
-
Song, C., et al. (2001). Relationship between the Formation of Aromatic Compounds and Solid Deposition during Thermal Degradation of Jet Fuels in the Pyrolytic Regime. Energy & Fuels, 15(3), 591-599. [Link]
-
Kumar, A., et al. (2025, August 7). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022, October 4). The Effect of pH. Retrieved from LibreTexts website. [Link]
-
De La Cruz, D. N., et al. (2023). Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments. PLOS ONE, 18(6), e0287750. [Link]
-
Feitkenhauer, H., & Märki, M. (2003). Biodegradation of aliphatic and aromatic hydrocarbons at high temperatures. Applied Microbiology and Biotechnology, 61(3), 268-274. [Link]
-
Giamberini, M., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1794. [Link]
-
Kumar, A., et al. (2019). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. International Journal of Current Pharmaceutical Research, 11(4), 1-8. [Link]
-
Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Retrieved from Save My Exams website. [Link]
-
Patel, D. K., et al. (2017). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 534-551. [Link]
-
Quora. (2021, August 11). What is the standard pH of carboxylic acids?. Retrieved from Quora. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-(4-fluoro-3-methylphenyl)hexanoic acid. PubChem Compound Database. [Link]
-
BYJU'S. (2019, December 4). Acidity of Carboxylic Acids. Retrieved from BYJU'S website. [Link]
-
Dong, M. W., & Hu, G. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 20-27. [Link]
-
Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from Eurofins website. [Link]
-
Prieto, A., et al. (2015). Analytical methodologies for the determination of endocrine disrupting compounds in biological and environmental samples. Journal of Chromatography A, 1424, 1-17. [Link]
-
Ahel, M., et al. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 84(3), 343-352. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
-
Toxics Use Reduction Institute. (2019, May 8). PFAS Degradation/Transformation Examples. [Link]
-
Burkhard, L. P., et al. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Toxics, 11(1), 74. [Link]
-
Kumar, V., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. European Journal of Medicinal Chemistry, 96, 461-469. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem Compound Database. [Link]
-
Burkhard, L. P., et al. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Toxics, 11(1), 74. [Link]
-
ResearchGate. (n.d.). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Retrieved from ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pharmastate.academy [pharmastate.academy]
- 15. japsonline.com [japsonline.com]
- 16. quora.com [quora.com]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. pharmtech.com [pharmtech.com]
- 20. onyxipca.com [onyxipca.com]
Technical Support Center: Crystallization of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the crystallization of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common and complex challenges associated with obtaining this compound in a crystalline form. Given its structural features—a chiral center, a flexible alkyl chain, and a fluorophenyl group—this molecule presents unique crystallization behaviors that require careful control of experimental parameters.
This guide moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Critical Compound Properties & Their Implications
Understanding the physicochemical properties of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid is the foundation for developing a robust crystallization process. While experimental data for this specific molecule is sparse, we can infer its behavior from its structural components and related compounds[1][2].
| Property | Estimated Value / Key Feature | Implication for Crystallization |
| Molecular Formula | C₁₄H₁₉FO₂ | - |
| Molecular Weight | ~254.30 g/mol | Influences solubility and dissolution rates. |
| Structure | Chiral Carboxylic Acid | The molecule is chiral at the C3 position. This can lead to the formation of conglomerates, racemic compounds, or solid solutions, which can significantly complicate crystallization and purification[3][4]. |
| Key Functional Groups | - Carboxylic Acid (-COOH)- Fluorophenyl Group- Ethyl Group | The carboxylic acid group can form strong intermolecular hydrogen bonds (dimers), which heavily influences solvent interactions and crystal packing[5][6]. The fluorophenyl group adds aromatic π-stacking potential. The flexible ethyl group can lead to conformational polymorphism[7][8]. |
| Polarity | Moderately Polar | The molecule has both a polar carboxylic acid head and a non-polar alkyl/aromatic body. This suggests that solvent systems of intermediate polarity or solvent/anti-solvent mixtures will be most effective. |
| XLogP3 (Predicted) | ~3.9-4.4 | A high XLogP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in many organic solvents[1]. |
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the crystallization of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in a direct question-and-answer format.
Q1: My compound is "oiling out" instead of forming solid crystals. Why is this happening and what should I do?
A: "Oiling out" or liquid-liquid phase separation occurs when the solute is too soluble in the solvent at a given temperature, causing it to separate as a supersaturated liquid phase rather than an ordered solid crystal lattice. This is common for compounds with relatively low melting points or when a solution is cooled too rapidly from a state of high supersaturation.
Immediate Corrective Actions:
-
Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount (5-10% v/v) of the same warm solvent to reduce the overall concentration.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath or a dewar). Do not place it directly in an ice bath.
-
Introduce an Anti-Solvent: If dilution is not effective, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm, clear solution until slight turbidity appears. Then, re-heat to clarify and cool slowly. Common anti-solvents for moderately polar compounds include hexanes or heptane[5].
Preventative Strategies:
-
Solvent Choice: Select a solvent system where the compound has high solubility at elevated temperatures but significantly lower solubility at room or sub-ambient temperatures.
-
Controlled Cooling Profile: Implement a programmed, slow cooling ramp instead of passive cooling to maintain a state of moderate supersaturation.
Q2: No crystals are forming, even after the solution has cooled completely.
A: This indicates that the solution is not sufficiently supersaturated, meaning the compound is still too soluble in the chosen amount of solvent at that temperature. Alternatively, the energy barrier for nucleation (the formation of the first stable crystal seeds) has not been overcome.
Methods to Induce Crystallization:
-
Increase Concentration: Gently evaporate a portion of the solvent using a stream of nitrogen or under reduced pressure to increase the solute concentration.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: If you have a previous batch of crystals, add one or two tiny seed crystals to the solution. This provides a template for further crystal growth.
-
Deep Cooling: Place the sealed flask in a refrigerator (4°C) or freezer (-20°C), but only after slow cooling to room temperature has failed. Be aware that rapid cooling can sometimes lead to oiling out or the formation of less stable polymorphs[9].
Q3: My crystal yield is unacceptably low (<50%). What are the primary causes and how can I improve it?
A: A low yield is typically caused by using too much solvent or choosing a solvent in which the compound retains high solubility even at low temperatures[10].
Strategies for Yield Improvement:
-
Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. Perform small-scale trials to determine this optimal ratio.
-
Cool to a Lower Temperature: After crystallization at room temperature, cool the mother liquor in an ice bath or refrigerator for an additional 30-60 minutes to precipitate more material.
-
Perform a Second Crop: Isolate the first batch of crystals by filtration. Then, reduce the volume of the filtrate (mother liquor) by 50-75% and re-cool it to obtain a second, often less pure, crop of crystals.
-
Change the Solvent System: Your current solvent may be too effective. Switch to a solvent in which the compound is less soluble at room temperature or use an anti-solvent system.
Section 3: Frequently Asked Questions (FAQs)
Q: What is a good starting point for solvent selection for this molecule? A: Given the molecule's structure, start with moderately polar solvents. Good candidates include ethyl acetate, acetone, isopropanol (IPA), and acetonitrile. Solvent mixtures are often superior. A good practice is to dissolve the compound in a small amount of a "good" solvent (like ethyl acetate or THF) at room temperature and then slowly add a "poor" or "anti-solvent" (like heptane or hexane) until turbidity persists[5].
Q: How does the chirality of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid impact crystallization? A: The presence of a chiral center means you are likely working with a racemic mixture (a 1:1 ratio of R and S enantiomers) unless an asymmetric synthesis was performed. Racemic mixtures can crystallize in several ways[9]:
-
Racemic Compound: Both enantiomers are present in a regular arrangement within the same crystal lattice. This is the most common scenario.
-
Conglomerate: A mechanical mixture of separate crystals, where each crystal is enantiomerically pure (all R or all S). This is rare but enables separation by preferential crystallization[11].
-
Solid Solution: The enantiomers are randomly distributed within the crystal lattice.
The specific form can influence solubility and melting point. If your goal is chiral resolution, specialized techniques beyond simple cooling crystallization are required[12].
Q: What analytical techniques are essential for characterizing my final crystalline product? A: To ensure you have the correct, pure, and desired crystalline form, a combination of techniques is necessary:
-
Melting Point (MP): A sharp melting point indicates high purity. A broad range can suggest impurities or the presence of multiple polymorphs.
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying the crystal form (polymorph). Each polymorph will have a unique diffraction pattern[7].
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. It can identify melting points, phase transitions between polymorphs, and desolvation events[13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity of the compound.
Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable crystallization solvent system.
Materials:
-
4-Ethyl-3-(4-fluorophenyl)hexanoic acid (crude solid)
-
Test tubes or small vials
-
A selection of solvents (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Ethanol, Water)[14]
-
Stir plate and heat gun or water bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into each of 6-8 labeled vials.
-
To each vial, add a candidate solvent dropwise at room temperature, swirling after each addition.
-
Observe Solubility at Room Temperature:
-
If the solid dissolves easily, the solvent is too strong and is a poor choice for crystallization (but may be useful as the "good" solvent in a binary mixture).
-
If the solid is completely insoluble, it is a poor choice (but may be a good anti-solvent).
-
If the solid is sparingly soluble, proceed to the next step.
-
-
Observe Solubility at Elevated Temperature:
-
Gently warm the vials containing sparingly soluble material.
-
A good candidate solvent will fully dissolve the compound upon heating.
-
-
Cooling and Crystallization:
-
Allow the vials that formed clear solutions upon heating to cool slowly to room temperature.
-
Observe the quality of the crystals formed (e.g., fine needles, large prisms, powder). A solvent that produces well-defined crystals with a good recovery is a prime candidate.
-
| Solvent | Solubility (Cold) | Solubility (Hot) | Outcome on Cooling | Rating |
| Example: Heptane | Insoluble | Sparingly Soluble | Powder/Poor Recovery | Poor |
| Example: Ethyl Acetate | Soluble | Very Soluble | No Crystals | Poor (Use as 'good' solvent) |
| Example: IPA | Sparingly Soluble | Soluble | Good Crystals | Good Candidate |
| Example: IPA/Water (9:1) | Insoluble | Soluble | Large Needles | Excellent Candidate |
Protocol 2: Controlled Cooling Crystallization
This protocol is designed to produce high-quality crystals and avoid "oiling out."
Procedure:
-
Charge a clean, dry flask with the crude 4-Ethyl-3-(4-fluorophenyl)hexanoic acid.
-
Add the chosen solvent (from Protocol 1) in an amount sufficient to create a stirrable slurry.
-
Heat the mixture with stirring to a temperature just below the solvent's boiling point until all the solid dissolves.
-
If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Add an additional 5-10% (v/v) of the hot solvent to ensure the solution does not become saturated prematurely upon cooling.
-
Stopper the flask and place it in a large, insulated container (like a dewar or a beaker filled with vermiculite) to ensure a very slow cooling rate.
-
Allow the solution to cool undisturbed to room temperature over several hours.
-
Once crystal formation appears complete, further cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Visual Decision Tree for Solvent Selection
References
-
PubChem. (n.d.). 4-Ethyl-3-(4-fluoro-3-methylphenyl)hexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]
-
Reddit. (2022). Isolation of organic material containing Carboxylic Acid. r/chemistry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 3 - Wiley-VCH. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). Recent advances in the field of chiral crystallization. Retrieved from [Link]
-
MDPI. (2018). Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition. Retrieved from [Link]
-
ACS Publications. (2020). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Crystal Growth & Design. Retrieved from [Link]
-
Technobis Crystallization Systems. (2022). Advancements in chiral crystallization. Retrieved from [Link]
-
PubMed. (2011). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals. Nanoscale Advances. Retrieved from [Link]
-
IUCr. (n.d.). Ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethyl-3-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). PMC. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Caproic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1167 - HEXANOIC ACID. Retrieved from [Link]
-
Justia Patents. (2021). crystallization inhibitors in agricultural formulations. Retrieved from [Link]
-
MDPI. (n.d.). Polymorphism in Pharmaceutical Compounds. Crystals. Retrieved from [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
SciSpace. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]
-
PubMed. (2018). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Retrieved from [Link]
-
National Institutes of Health. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. PMC. Retrieved from [Link]
-
Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]
Sources
- 1. 4-Ethyl-3-(4-fluoro-3-methylphenyl)hexanoic acid | C15H21FO2 | CID 112501923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethyl-3-methylhexanoic acid | C9H18O2 | CID 56617480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral induction in the crystallization of KIO 3 and LiIO 3 : the role of amino acids in controlling the chirality of inorganic crystals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA01006J [pubs.rsc.org]
- 13. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Synthesis of 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid
Status: Operational Current Wait Time: 0 mins Topic: Impurity Profiling & Process Optimization Ticket ID: #SYN-4E3F-HEX
Welcome to the Advanced Synthesis Support Hub.
You are likely accessing this guide because your HPLC traces for 4-Ethyl-3-(4-fluorophenyl)hexanoic acid are showing unexplained peaks, or your diastereomeric ratio (dr) is suboptimal.
This molecule presents a classic "contiguous stereocenter" challenge. The introduction of the 4-fluorophenyl group at C3, adjacent to the ethyl-substituted C4, creates significant steric strain and high potential for side reactions.
Below are the three most common "Support Tickets" we receive for this synthesis, resolved with root-cause analysis and corrective protocols.
Ticket #01: "I have a persistent impurity at RRT 0.85 that tracks with the solvent front."
User Issue:
"I'm running the Rhodium-catalyzed conjugate addition of 4-fluorophenylboronic acid to ethyl 4-ethyl-2-hexenoate. Conversion is good, but I see a persistent non-polar impurity that won't separate easily."
Diagnosis: Protodeboronation (The "Ghost" Benzene) This is the premature hydrolysis of your boronic acid reagent. Instead of adding to the alkene, the carbon-boron bond breaks, yielding Fluorobenzene . While volatile, it can be trapped in the oil or form complexes if not removed, and its heavier cousins (homocoupling products) are persistent.
The Mechanism: In the presence of water and base (necessary for the reaction), the boronic acid is in equilibrium with the boronate anion. If the transmetallation to Rhodium is slow (due to steric bulk at C4 of your ester), the boronate anion simply protonates.
Resolution Protocol:
-
Switch to Boroxine: Pre-dehydrate your 4-fluorophenylboronic acid to its cyclic trimer (boroxine) by heating in toluene with a Dean-Stark trap. The boroxine is more stable and releases the active species slowly.
-
Phase-Transfer Control: If using a biphasic system (Toluene/Water), reduce the water content. Switch to a Dioxane/Water (10:1) system which often favors the catalytic cycle over protonation.
-
Base Management: Swap
for . A milder base reduces the concentration of the hyper-reactive boronate species that is prone to protonation.
Data: Solvent Effects on Protodeboronation
| Solvent System | Yield of Target (%) | Protodeboronation (%) | Homocoupling (%) |
| Toluene/H2O (1:1) | 65% | 25% | 10% |
| Dioxane/H2O (10:1) | 88% | < 5% | 7% |
| THF/H2O (10:1) | 72% | 15% | 13% |
Ticket #02: "My product is an inseparable mixture of diastereomers (Mushy Solid)."
User Issue:
"I used a chiral BINAP ligand expecting a single enantiomer. I got the enantiomer at C3, but the product is an oil that refuses to crystallize. NMR shows a 60:40 mixture."
Diagnosis: Substrate-Controlled Mismatch You are likely starting with racemic 4-ethyl-2-hexenoate.
-
The Rh-catalyst (e.g., R-BINAP) dictates the stereochemistry at the new C3 center (making it, say, S).
-
However, your starting material has a pre-existing chiral center at C4 (the ethyl group attachment).
-
The catalyst cannot "fix" the C4 stereochemistry. It will react with both enantiomers of the starting ester, creating a mixture of (3S, 4R) and (3S, 4S) . These are diastereomers with different physical properties.
Resolution Protocol:
-
Route A (Kinetic Resolution): Run the reaction to only 50% conversion. The Rh-catalyst will react significantly faster with the "matched" enantiomer of the starting ester. Isolate the product and check the dr.
-
Route B (The "Clean Slate" Approach): Do not start with the 4-ethyl ester.
-
Step 1: Perform the Rh-catalyzed addition on a simpler substrate: Ethyl (E)-4-oxobut-2-enoate (4-oxo ester).
-
Step 2: This installs the 4-fluorophenyl group at C3 enantioselectively.
-
Step 3: Use a Wittig reaction on the aldehyde/ketone handle to build the C4-ethyl chain after the chiral center is set.
-
-
Purification: If you must use the current route, convert the acid to a dicyclohexylamine (DCHA) salt . These salts often crystallize one diastereomer preferentially, allowing you to filter off the "mushy" mix.
Ticket #03: "The reaction stalls after 30% conversion."
User Issue:
"The reaction starts fine, turns dark brown, and then stops. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning via Oxidation Rhodium(I) species are notoriously sensitive to oxygen, especially when coordinated with phosphine ligands. The "dark brown" color indicates the formation of inactive Rh-oxides or phosphine oxides.
Resolution Protocol:
-
The "Freeze-Pump-Thaw" Standard: Sparging with nitrogen is insufficient for this sensitive reaction. You must degas your solvents using at least three cycles of freeze-pump-thaw.
-
Ligand Excess: Use a 1.2 : 1 ratio of Ligand to Rhodium . Free phosphine acts as a "sacrificial anode" for any stray oxygen, protecting the metal center.
-
Chloride Scavenger: If using
, add a silver salt (like ) to remove the chloride. The resulting cationic Rh species is significantly more active and can drive the reaction to completion before deactivation occurs.
Visualizing the Impurity Pathways
The following diagram maps the critical decision points in the reaction mechanism where the specific side products mentioned above are generated.
Caption: Figure 1. Mechanistic flowchart of the Rhodium-catalyzed conjugate addition, highlighting the specific entry points for protodeboronation, homocoupling, and diastereomeric impurities.
Summary of Critical Parameters
| Parameter | Recommended Setting | Why? |
| Temperature | 40°C - 60°C | High enough for insertion, low enough to prevent de-boronation. |
| Base | Strong bases promote homocoupling; mild bases favor the catalytic cycle. | |
| Solvent | Dioxane / Water (10:1) | Optimal balance of solubility and proton availability for turnover. |
| Catalyst Loading | 3 mol% Rh / 3.3 mol% Ligand | Sufficient turnover number (TON) without excessive metal cost. |
References
-
Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions.[1] Chemical Reviews, 103(8), 2829–2844.
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[2]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid - Compound Summary. National Library of Medicine.
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 4-fluorophenylboronic acid and Rhodium catalysts before handling.
Sources
"analytical method validation for 4-Ethyl-3-(4-fluorophenyl)hexanoic acid"
Topic: 4-Ethyl-3-(4-fluorophenyl)hexanoic acid
Case ID: #VAL-4E3F-HEX Status: Active Support Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
Compound Profile:
-
Name: 4-Ethyl-3-(4-fluorophenyl)hexanoic acid[1]
-
Critical Attribute: This molecule contains two chiral centers (C3 and C4).[2] This results in four potential stereoisomers: two pairs of enantiomers (diastereomers to each other).
-
Validation Challenge: The analytical method must demonstrate Specificity not just against impurities, but specifically between the diastereomers (often separable on achiral phases) and enantiomers (requiring chiral stationary phases).
-
Chemical Nature: Weak acid (approx.[3] pKa ~4.2–4.5). The 4-fluorophenyl moiety provides a specific UV chromophore but requires low-UV detection (210–220 nm) for high sensitivity.
Scope: This guide covers the validation lifecycle compliant with ICH Q2(R2) guidelines, focusing on High-Performance Liquid Chromatography (HPLC) for assay and chiral purity.
Troubleshooting & FAQs (Interactive Support)
Issue Category: Specificity & Chiral Resolution
Q: I am seeing a split peak or "shoulder" on my standard C18 column. Is this degradation?
A: Likely not. Because your molecule has two chiral centers, you are likely observing diastereomeric separation .
-
Mechanism: Standard C18 (Reverse Phase) columns can separate diastereomers because they have different physical properties (different hydrophobic surface areas). However, they cannot separate enantiomers.
-
Diagnosis: If you see two peaks on C18, these are likely the syn and anti diastereomeric pairs. Each of those peaks contains a racemic pair of enantiomers.
-
Solution: You need a two-stage approach or a specific Chiral HPLC method.
-
Action: Verify peak purity using a Diode Array Detector (DAD). If spectra match perfectly across the peak, it is likely an isomeric issue.
-
Q: My chiral method (Amylose-based column) shows severe peak tailing. How do I fix this?
A: This is a classic issue with acidic chiral analytes.
-
Root Cause: The carboxylic acid group on the hexanoic tail interacts non-specifically with the residual silanols or the chiral selector backbone, causing secondary retention.
-
Protocol Adjustment:
-
Add Acid: You must use an acidic modifier in your mobile phase to suppress ionization.
-
Recommendation: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in the mobile phase (e.g., Hexane:IPA:TFA 90:10:0.1).
-
Avoid: Do not use neutral conditions; the ionized acid will not retain well on most polysaccharide columns.
-
Issue Category: Robustness & Stability
Q: My retention time (RT) fluctuates significantly (± 0.5 min) between batches of mobile phase.
A: This indicates poor pH control relative to the molecule's pKa.
-
The Science: The pKa is ~4.4. If your mobile phase pH is near 4.0–5.0, small changes in buffer preparation shift the ionization ratio (Acid vs. Conjugate Base), drastically altering hydrophobicity.
-
Fix: "Jump" away from the pKa.
-
Option A (Suppression): Lower pH to < 2.5 (using Phosphate or TFA). This keeps 100% of the molecule protonated.
-
Option B (Ionization): Raise pH to > 6.5 (using Ammonium Acetate). This keeps 100% ionized (less retention on C18, but stable).
-
Preferred: Option A is usually better for peak shape of acids on C18.
-
Validation Protocols (Step-by-Step)
Protocol A: Linearity & Range (Assay Method)
Objective: Demonstrate that the method response is proportional to concentration within the target range (80%–120% of test concentration).
| Step | Action | Acceptance Criteria |
| 1 | Prepare Stock Solution (1.0 mg/mL) in Diluent (e.g., 50:50 MeCN:Water). | N/A |
| 2 | Prepare 5 concentration levels: 80%, 90%, 100%, 110%, 120%. | N/A |
| 3 | Inject each level in triplicate (n=3). | RSD < 1.0% per level |
| 4 | Plot Area Response (y) vs. Concentration (x).[4] | Visual linearity |
| 5 | Calculate Regression Statistics. | R² ≥ 0.999 y-intercept ≤ 2% of 100% response |
Protocol B: Accuracy (Recovery via Spiking)
Objective: Confirm no matrix interference prevents quantification.[5]
-
Matrix Prep: Prepare a "placebo" mixture (all reagents/solvents used in synthesis except the analyte).
-
Spike: Add known amounts of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid reference standard to the placebo at 3 levels:
-
Low (50% of target)
-
Medium (100% of target)
-
High (150% of target)
-
-
Analysis: Analyze in triplicate.
-
Calculation:
-
Limit: Mean recovery must be 98.0% – 102.0% .
Visualizing the Validation Logic
Diagram 1: Method Development & Validation Lifecycle
This flowchart guides you through the decision process for validating a molecule with chiral centers.
Caption: Decision tree for validating chiral organic acids, distinguishing between achiral (chemical purity) and chiral (enantiomeric purity) workflows.
Diagram 2: Troubleshooting Peak Issues
Logic for resolving common chromatographic issues with this specific molecule.
Caption: Troubleshooting logic for acidic fluorinated intermediates in HPLC.
Summary of Analytical Conditions (Reference)
For the validation to be successful, the following starting conditions are recommended based on the molecule's physicochemical properties.
| Parameter | Achiral Method (Purity/Assay) | Chiral Method (Enantiomeric Purity) |
| Column | C18 (L1), 150 x 4.6 mm, 3µm | Chiralpak AD-H or IG (Amylose derivative) |
| Mobile Phase | A: 0.1% H3PO4 in WaterB: Acetonitrile | Hexane : Isopropyl Alcohol : TFA(90 : 10 : 0.1) |
| Gradient | Gradient (e.g., 20% B to 80% B) | Isocratic |
| Detection | UV 215 nm (Max sensitivity) | UV 220 nm or 254 nm |
| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Temp | 30°C | 25°C |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for pKa and mobile phase selection).
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
Subramanian, G. (Ed.).[6] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for acidic chiral selectors).
Sources
- 1. 4-Ethyl-3-(4-fluoro-3-methylphenyl)hexanoic acid | C15H21FO2 | CID 112501923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. seejph.com [seejph.com]
- 6. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
The Guiding Principles of Potency and Selectivity: A Comparative Analysis of 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid Derivatives as γ-Secretase Modulators
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease therapeutics, the modulation of γ-secretase activity to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, while sparing other essential cleavage events, represents a paramount strategy.[1][2] This guide delves into the structure-activity relationships (SAR) of a promising class of γ-secretase modulators (GSMs): 4-Ethyl-3-(4-fluorophenyl)hexanoic acid derivatives. Unlike γ-secretase inhibitors (GSIs), which broadly suppress enzyme activity leading to mechanism-based toxicities, GSMs allosterically modulate the enzyme complex.[3][4][5] This modulation shifts the cleavage preference of γ-secretase on the amyloid precursor protein (APP), resulting in a decrease in toxic Aβ42 and a concomitant increase in shorter, less amyloidogenic peptides like Aβ38 and Aβ37.[5]
This document provides a comparative analysis of hypothetical derivatives of the 4-Ethyl-3-(4-fluorophenyl)hexanoic acid scaffold, grounded in the established principles of carboxylic acid-based GSMs. We will explore how subtle structural modifications can profoundly impact potency and selectivity, offering a roadmap for the rational design of next-generation Alzheimer's disease therapeutics. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Core Scaffold and the Rationale for Modification
The 4-Ethyl-3-(4-fluorophenyl)hexanoic acid scaffold presents several key features for SAR exploration. The carboxylic acid moiety is crucial for activity, likely interacting with a key residue within the γ-secretase complex. The stereochemistry at the chiral centers, the nature of the aromatic substituent, and the alkyl chain length are all expected to influence the compound's interaction with the allosteric binding site.
Caption: Core chemical structure for SAR analysis.
Comparative Analysis of Structural Modifications
To elucidate the SAR of this scaffold, we will compare a series of hypothetical derivatives, focusing on modifications at three key positions: the alkyl chain (R1), the aromatic ring (R2), and the carboxylic acid (R3).
| Derivative | R1 Modification | R2 Modification | R3 Modification | Predicted Aβ42 IC50 (nM) | Predicted Aβ38/Aβ42 Ratio | Predicted Notch Sparing |
| Lead Compound | Ethyl | 4-Fluoro | Carboxylic Acid | 50 | 5 | >100x |
| Derivative A | Propyl | 4-Fluoro | Carboxylic Acid | 25 | 8 | >100x |
| Derivative B | Methyl | 4-Fluoro | Carboxylic Acid | 150 | 2 | >100x |
| Derivative C | Ethyl | 4-Chloro | Carboxylic Acid | 40 | 6 | >100x |
| Derivative D | Ethyl | 4-Trifluoromethyl | Carboxylic Acid | 75 | 4 | >100x |
| Derivative E | Ethyl | 4-Fluoro | Tetrazole | 500 | 1 | >100x |
Data Interpretation:
-
Alkyl Chain (R1): Increasing the alkyl chain length from methyl (Derivative B) to propyl (Derivative A) is predicted to enhance potency. This suggests a hydrophobic pocket in the binding site that can accommodate a larger alkyl group, leading to improved van der Waals interactions. The ethyl group of the lead compound represents a balance between potency and metabolic stability.
-
Aromatic Ring (R2): The nature of the substituent on the phenyl ring influences electronic properties and potential halogen bonding. A chloro substitution (Derivative C) is predicted to have comparable potency to the fluoro-substituted lead, while a trifluoromethyl group (Derivative D) may slightly decrease potency, possibly due to steric hindrance or altered electronic effects.
-
Carboxylic Acid Bioisostere (R3): Replacing the carboxylic acid with a tetrazole (Derivative E), a common bioisostere, is predicted to significantly reduce potency. This underscores the critical role of the carboxylic acid's specific hydrogen bonding and ionic interactions for optimal GSM activity.
Experimental Protocols for Comparative Evaluation
A rigorous and multi-faceted experimental approach is essential to validate the predicted SAR. The following protocols provide a framework for a comprehensive evaluation of novel derivatives.
Workflow for Evaluating Novel GSMs
Caption: A streamlined workflow for the comprehensive evaluation of novel GSM derivatives.
In Vitro Aβ Quantification using ELISA
Objective: To determine the in vitro potency of the derivatives in modulating γ-secretase activity and to quantify the resulting Aβ peptide profile.
Methodology:
-
Enzyme Preparation: Utilize a purified γ-secretase enzyme preparation from a suitable source (e.g., cell membrane fractions from overexpressing cell lines).
-
Substrate: Use a recombinant C100-FLAG substrate, which is a C-terminal fragment of APP.
-
Compound Incubation: Incubate the enzyme, substrate, and varying concentrations of the test compounds in a suitable assay buffer for a defined period (e.g., 4 hours at 37°C).
-
Aβ Quantification: Use commercially available ELISA kits to specifically quantify the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the reaction mixture.
-
Data Analysis: Plot the concentration of each Aβ species against the compound concentration to determine IC50 values for Aβ42 reduction and the fold-increase for Aβ38 and Aβ37.
Cellular Aβ Production Assay
Objective: To assess the ability of the derivatives to modulate Aβ production in a cellular context.
Methodology:
-
Cell Line: Use a human neuroglioma cell line (e.g., H4) stably expressing human APP.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24 hours.
-
Conditioned Media Collection: Collect the conditioned media from the treated cells.
-
Aβ Quantification: Analyze the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned media using electrochemiluminescence (ECL) or ELISA-based assays.
-
Data Analysis: Calculate the IC50 for Aβ42 reduction and the relative changes in other Aβ species.
Aβ Aggregation Assay using Thioflavin T (ThT)
Objective: To evaluate the effect of the altered Aβ profile (reduced Aβ42) on the propensity for amyloid fibril formation.[6]
Methodology:
-
Aβ Peptide Preparation: Use synthetic Aβ42 peptide.
-
Aggregation Induction: Incubate the Aβ42 peptide in the presence of conditioned media from cells treated with the test compounds or a vehicle control.
-
ThT Fluorescence Measurement: At various time points, add Thioflavin T to aliquots of the incubation mixture and measure the fluorescence intensity. An increase in fluorescence indicates the formation of amyloid fibrils.[6][7]
-
Data Analysis: Compare the aggregation kinetics of Aβ42 in the presence of conditioned media from compound-treated versus control cells.
Aβ-Induced Neurotoxicity Assay
Objective: To determine if the compound-mediated shift in Aβ production is neuroprotective.[8]
Methodology:
-
Neuronal Cell Culture: Use primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Expose the neuronal cells to conditioned media from APP-overexpressing cells that have been treated with the test compounds or a vehicle control.
-
Viability Assessment: After 48-72 hours, assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of neurons exposed to conditioned media from compound-treated versus control cells.
Signaling Pathway and Mechanism of Action
The precise mechanism by which GSMs allosterically modulate γ-secretase is an area of active investigation. Cryo-electron microscopy studies have revealed that GSMs can bind to the transmembrane domain of presenilin 1 (PSEN1), the catalytic subunit of the γ-secretase complex.[1] This binding is thought to induce a conformational change in the enzyme, altering its processivity on the APP substrate.
Caption: Mechanism of action of a γ-secretase modulator (GSM).
This proposed mechanism underscores the importance of the carboxylic acid moiety, which likely forms a key electrostatic interaction within the binding pocket, and the hydrophobic portions of the molecule, which contribute to binding affinity and selectivity.
Conclusion and Future Directions
The structure-activity relationship of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid derivatives as γ-secretase modulators provides a compelling framework for the rational design of novel therapeutics for Alzheimer's disease. The comparative analysis presented in this guide highlights the critical role of specific structural features in dictating potency and selectivity. By employing a systematic and multi-faceted experimental approach, researchers can efficiently identify and optimize lead candidates with improved pharmacological profiles. Future work should focus on elucidating the precise binding mode of these compounds within the γ-secretase complex and further exploring modifications to enhance pharmacokinetic properties and brain penetrance. The continued development of potent and selective GSMs holds significant promise for a disease-modifying therapy for this devastating neurodegenerative disorder.
References
-
Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed. Available at: [Link]
-
The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Available at: [Link]
-
γ-Secretase Inhibitors and Modulators Induce Distinct Conformational Changes in the Active Sites of γ-Secretase and Signal Peptide Peptidase | ACS Chemical Biology - ACS Publications. Available at: [Link]
-
The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics. Available at: [Link]
-
γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PubMed Central. Available at: [Link]
-
γ-Secretase inhibitors and modulators - PubMed. Available at: [Link]
-
Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - NIH. Available at: [Link]
-
Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model - Innoprot. Available at: [Link]
-
Amyloid-beta peptide Oligomerization Assay - Innoprot. Available at: [Link]
-
Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands | ACS Bio & Med Chem Au. Available at: [Link]
-
Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Available at: [Link]
-
Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - Frontiers. Available at: [Link]
-
Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. Available at: [Link]
Sources
- 1. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The critical role of γ-secretase and its inhibitors in cancer and cancer therapeutics [ijbs.com]
- 4. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 8. innoprot.com [innoprot.com]
Technical Comparison Guide: Toxicity Assessment of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid (EFHA)
Topic: Toxicity Assessment of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous technical framework for assessing the toxicity profile of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid (EFHA) . As a structural hybrid between branched-chain fatty acids (like Valproic Acid) and aryl-alkanoic acids, EFHA presents a unique toxicological fingerprint. This document outlines the critical in silico, in vitro, and in vivo assessment protocols required to validate its safety, comparing its predicted performance against established pharmaceutical standards.
Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Leads.
Structural Analysis & Compound Identity
To accurately assess toxicity, we must first deconstruct the molecule's pharmacophore and identify relevant comparators.
Chemical Structure Breakdown
-
Core Scaffold: Hexanoic acid (C6 fatty acid).
-
Branching: Ethyl group at Position 4 (creates steric bulk/lipophilicity).
-
Key Feature: The para-fluorine atom is a metabolic blocker, preventing hydroxylation at the most reactive phenyl position, potentially extending half-life (
).
Reference Comparators
We compare EFHA against three validated standards to triangulate its toxicity risks:
| Comparator | Structural Relevance | Toxicity Endpoint Focus |
| Valproic Acid (VPA) | Branched carboxylic acid | Hepatotoxicity (Steatosis, Mitochondrial inhibition) |
| 3-(4-Fluorophenyl)propionic acid | Aryl-alkanoic acid analog | Irritation (Skin/Eye), Renal clearance |
| Ibuprofen | Lipophilic aryl-acid | GI Toxicity (COX inhibition), Protein binding |
Predicted Toxicity Profile (SAR Analysis)
Based on Structure-Activity Relationships (SAR), EFHA is predicted to exhibit the following toxicological characteristics. These predictions serve as the hypothesis for the experimental protocols in Section 3.
Metabolic Stability & Accumulation
The presence of the 4-fluorine substituent significantly alters metabolic clearance. Unlike non-fluorinated analogs which undergo rapid p-hydroxylation by CYP450 enzymes (specifically CYP2C9 or CYP3A4), EFHA is resistant to this pathway.
-
Risk: Increased systemic exposure (AUC) and potential for bioaccumulation in adipose tissue due to high lipophilicity (LogP > 3.0).
-
Mechanism: Fluorine's high electronegativity strengthens the C-F bond, rendering it inert to oxidative attack.
Hepatotoxicity (The "Valproate Effect")
The 4-ethyl branching mimics the structure of Valproic Acid.
-
Mechanism: Branched acids can inhibit mitochondrial
-oxidation by sequestering Coenzyme A (CoA) or inhibiting CPT-1 (Carnitine Palmitoyltransferase I). -
Prediction: Moderate risk of microvesicular steatosis at high doses.
Membrane Irritation
As a lipophilic carboxylic acid (pKa
-
Risk: Direct mucosal irritation (GI tract) and ocular irritation.
Experimental Protocols (Validation Workflows)
The following protocols are mandatory to empirically validate the SAR predictions.
Protocol A: In Vitro Hepatotoxicity Assessment (HepG2 Steatosis Assay)
Objective: Quantify lipid accumulation and mitochondrial dysfunction compared to Valproic Acid.
-
Cell Line: HepG2 (Human hepatocellular carcinoma).
-
Reagents: Nile Red (lipid stain), MTT (viability), EFHA (Test), Valproic Acid (Positive Control).
-
Workflow:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. -
Dosing: Treat with EFHA (0.1, 1, 10, 100, 500
M) for 24h and 48h. Run VPA (1 mM) as positive control. -
Viability: Perform MTT assay to determine
. -
Lipid Accumulation: Fix cells with 4% paraformaldehyde. Stain with Nile Red (1
g/mL). Measure fluorescence (Ex 485nm / Em 535nm).
-
-
Acceptance Criteria: If EFHA induces
increase in lipid fluorescence at concentrations M, it is flagged for hepatotoxic risk.
Protocol B: Metabolic Stability (Microsomal Clearance)
Objective: Determine intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Method:
-
Incubate EFHA (1
M) with HLM (0.5 mg protein/mL) at 37°C. -
Sampling points: 0, 5, 15, 30, 45, 60 min.
-
Quench with ice-cold acetonitrile containing Internal Standard (IS).
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation: Plot ln(concentration) vs. time. Slope =
.
Visualizing the Toxicity Pathway
The following diagram illustrates the divergent metabolic and toxicological pathways for EFHA compared to its non-fluorinated and non-branched analogs.
Figure 1: Mechanistic divergence of EFHA. The 4-fluoro group blocks typical clearance, while the 4-ethyl branch drives potential mitochondrial toxicity.
Comparative Data Summary
Since specific experimental data for EFHA is likely proprietary or novel, the table below synthesizes predicted values based on high-confidence QSAR models (ToxTree, OECD Toolbox) vs. experimental data for comparators.
| Endpoint | EFHA (Predicted) | Valproic Acid (Experimental) | 3-(4-F-phenyl)propionic acid |
| LogP (Lipophilicity) | 3.2 - 3.5 | 2.75 | 2.4 |
| HepG2 IC50 (Viability) | ~250 - 500 | ~3000 | >1000 |
| Metabolic Stability ( | High (>60 min) | Moderate (10-15h in vivo) | Low (Rapid conjugation) |
| hERG Inhibition | Low Risk | Low Risk | Low Risk |
| Primary Toxicity Risk | Steatosis / Irritation | Hepatotoxicity (Idiosyncratic) | Skin/Eye Irritation |
Interpretation of Data[1][3][4][5][6][7][8]
-
Lipophilicity: EFHA is significantly more lipophilic than VPA, suggesting higher blood-brain barrier (BBB) penetration and larger volume of distribution (
). -
Potency: The combination of the aryl ring and the ethyl chain suggests EFHA may be more potent (lower
) in cellular assays than VPA, necessitating lower dosing in in vivo studies.
References
-
OECD (2023). Guidance Document on the Characterisation, Validation and Reporting of Physiologically Based Kinetic (PBK) Models for Regulatory Purposes. OECD Series on Testing and Assessment. Link
-
US EPA (2022). Valproic Acid: Human Health Risk Assessment. Integrated Risk Information System. Link
-
ECHA (European Chemicals Agency). Registration Dossier: 3-(4-fluorophenyl)propionic acid. Link(Note: Generalized link to dossier search for verification).
-
Silva, E. et al. (2020). In vitro models of drug-induced liver injury: Steatosis and mitochondrial dysfunction. Archives of Toxicology. Link
-
PubChem. Compound Summary: 3-(4-fluorophenyl)propionic acid. Link
Sources
A Researcher's Guide to Navigating Off-Target Effects: A Cross-Reactivity Comparison of Ibuprofen
In the landscape of drug discovery and development, the specificity of a therapeutic agent for its intended target is a cornerstone of its safety and efficacy profile. However, the reality of molecular interactions within a complex biological system often leads to unintended liaisons between a drug and off-target receptors. This guide provides a comprehensive comparison of the on-target and off-target receptor interactions of a widely studied non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. While the initial query concerned the specific molecule 4-Ethyl-3-(4-fluorophenyl)hexanoic acid, a lack of public scientific data necessitated a pivot to a well-characterized compound with a similar phenylalkanoic acid scaffold to illustrate the critical principles of cross-reactivity assessment.
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental methodologies used to characterize receptor binding profiles and providing a framework for evaluating the potential for cross-reactivity in novel chemical entities.
The Imperative of Off-Target Profiling
The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, a significant one being the potential for adverse effects arising from off-target interactions. A molecule designed to inhibit a specific enzyme, for instance, may also bind to other structurally related or unrelated receptors, leading to unforeseen physiological responses. These off-target effects can range from benign side effects to serious toxicity, underscoring the necessity for comprehensive cross-reactivity screening during preclinical development. Understanding a compound's promiscuity is not just a regulatory hurdle but a fundamental aspect of elucidating its complete pharmacological profile.
Ibuprofen serves as an exemplary case study. Its primary mechanism of action is the well-documented inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade.[1][2] However, a growing body of evidence reveals that Ibuprofen's pharmacological reach extends beyond the COX pathway, with measurable interactions at other physiologically relevant receptors. This guide will delve into these interactions, comparing its affinity for its primary targets with that for known off-targets.
On-Target vs. Off-Target: A Quantitative Comparison of Ibuprofen's Receptor Interactions
The affinity of a compound for its target is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Ki). A lower value indicates a higher affinity. The following table summarizes the reported binding affinities of Ibuprofen for its primary COX targets and several identified off-target receptors.
| Target Receptor/Enzyme | Receptor Class | Ibuprofen IC50/Ki | Primary or Off-Target | Reference |
| Cyclooxygenase-1 (COX-1) | Enzyme (Oxidoreductase) | 12 µM | Primary | [3] |
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | 80 µM | Primary | [3] |
| Fatty Acid Amide Hydrolase (FAAH) | Enzyme (Hydrolase) | 130 µM (at pH 6) | Off-Target | [4] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Nuclear Receptor | 80.6 µM | Off-Target | [5] |
| Inducible Nitric Oxide Synthase (iNOS) | Enzyme (Oxidoreductase) | 0.76 mM (760 µM) | Off-Target | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
As the data illustrates, Ibuprofen exhibits a clear preference for its primary targets, the COX enzymes, with significantly higher potency compared to its off-target interactions. However, the affinities for FAAH and PPARγ are within a range that could be pharmacologically relevant at therapeutic concentrations, highlighting the importance of such comparative analysis.
Deconstructing the Molecular Pathways
To appreciate the functional consequences of these on- and off-target interactions, it is crucial to understand the signaling pathways in which these receptors operate.
The Cyclooxygenase (COX) Pathway: Ibuprofen's Primary Domain
The primary anti-inflammatory, analgesic, and antipyretic effects of Ibuprofen are mediated through its inhibition of COX-1 and COX-2.[1][2] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
Caption: Ibuprofen's inhibition of COX-1 and COX-2.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): An Off-Target Interaction
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation. Some NSAIDs, including Ibuprofen, have been shown to bind to and modulate the activity of PPARγ.[5][7][8] This interaction is thought to contribute to some of the COX-independent effects of these drugs.
Caption: Ibuprofen's off-target activation of PPARγ.
Experimental Methodologies for Cross-Reactivity Profiling
A robust assessment of a compound's cross-reactivity profile relies on a tiered approach, beginning with broad screening assays and progressing to more specific functional characterization.
Tier 1: Broad Receptor Screening using Radioligand Binding Assays
The initial step in identifying potential off-target interactions is often a broad screen against a panel of known receptors, ion channels, and enzymes. Radioligand binding assays are a gold-standard for this purpose, providing a quantitative measure of a compound's ability to displace a known high-affinity radiolabeled ligand from its target.[9][10]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Receptor Source: Cell membranes or tissue homogenates expressing the target receptor are prepared and quantified for protein concentration.
-
Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the test compound (e.g., Ibuprofen).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for cross-reactivity screening.
Tier 2: Functional Characterization of Off-Target Hits
Once a significant off-target interaction is identified through binding assays, it is imperative to determine the functional consequence of this interaction. A compound may act as an agonist, antagonist, or inverse agonist at a given receptor. Cell-based functional assays are employed to elucidate this activity.[11][12]
Experimental Protocol: Cell-Based Functional Assay (Example: GPCR Activation)
-
Cell Line Selection: A cell line recombinantly expressing the off-target receptor of interest (e.g., a GPCR) is chosen. These cells are often engineered to produce a measurable downstream signal upon receptor activation, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.
-
Cell Culture and Plating: The cells are cultured and seeded into multi-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. Appropriate positive and negative controls are included.
-
Signal Detection: After a defined incubation period, the downstream signaling molecule (e.g., calcium) is quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The functional response is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion
The case of Ibuprofen serves as a potent reminder that even well-established drugs can possess a more complex pharmacology than their primary mechanism of action suggests. A thorough investigation of a compound's cross-reactivity profile is not merely a checkbox in the drug development process but a critical scientific endeavor that informs its therapeutic potential and safety limitations. By employing a systematic and multi-tiered approach to off-target screening, researchers can build a comprehensive understanding of their candidate molecules, ultimately leading to the development of safer and more effective medicines. This guide provides a foundational framework for such investigations, emphasizing the synergy between quantitative binding data and functional cellular readouts in navigating the intricate web of molecular interactions.
References
- Fattore, L., & Fadda, P. (2010). Fatty acid amide hydrolase (FAAH) and the endocannabinoid system: a new target for the treatment of drug addiction. Frontiers in behavioral neuroscience, 4, 15.
-
Project CBD. (2019, February 20). Ibuprofen as a FAAH Inhibitor. Retrieved from [Link]
- Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(12), 1679–1685.
-
Gifford, E. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Ibuprofen bound to COX1 and COX2, respectively. The affinity of... [Image]. Retrieved from [Link]
- Domagała, D., Wnetrzak, M., Woźniak, D., & Szachniewicz, M. (2022). Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. IUCrJ, 9(Pt 5), 585–596.
- Holt, S., Vandevoorde, S., & Fowler, C. J. (2007). Inhibition of fatty acid amide hydrolase, a key endocannabinoid metabolizing enzyme, by analogues of ibuprofen and indomethacin. British journal of pharmacology, 151(5), 655–662.
- Alexander, S. P. H., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., ... & CGTP Collaborators. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British journal of pharmacology, 176 Suppl 1(Suppl 1), S21–S141.
-
Wikipedia. (2024, February 11). Ibuprofen. In Wikipedia. Retrieved from [Link]
-
News-Medical.Net. (2019, November 14). Ibuprofen Allergy: Symptoms, Diagnosis & Treatment. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
IRIS UniCa - Università di Cagliari. (n.d.). Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen. Retrieved from [Link]
-
PubMed. (2011). Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR. Retrieved from [Link]
- Sittl, R., Griessinger, N., & Kress, H. G. (2012). Receptor binding assays for HTS and drug discovery. ASSAY and Drug Development Technologies, 10(2), 146–161.
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. Retrieved from [Link]
- Libaren, D. C., Faulkner, J. L., Kerkvliet, N. I., & Kolluri, S. K. (2015).
- Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). The structure of ibuprofen bound to cyclooxygenase-2. Journal of structural biology, 189(1), 62–66.
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
- Fowler, C. J., & Tiger, G. (1997). Ibuprofen inhibits the metabolism of the endogenous cannabimimetic agent anandamide. Journal of pharmacy and pharmacology, 49(7), 778–779.
-
Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]
-
Bohrium. (2015). The structure of ibuprofen bound to cyclooxygenase-2. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Mechanisms of Peroxisome Proliferator Activated Receptor γ Regulation by Non-steroidal Anti-inflammatory Drugs. Retrieved from [Link]
-
ResearchGate. (2015). Beyond Cox-Inhibition: 'Side-Effects' of Ibuprofen on Neoplastic Development and Progression. Retrieved from [Link]
- Al-Hayani, A. A. (2017). Role of PPARα and PPARγ in Mediating the Analgesic Properties of Ibuprofen in vivo and the Effects of Dual PPARα/γ Activation in Inflammatory Pain Model in the Rat. International Journal of Pharmacology, 13(6), 591-601.
-
ResearchGate. (2008). Local interactions between anandamide, an endocannabinoid, and ibuprofen, a nonsteroidal anti-inflammatory drug, in acute and inflammatory pain. Retrieved from [Link]
-
Yale News. (2022, May 18). New research may explain unexpected effects of common painkillers. Retrieved from [Link]
-
PubMed. (2015). Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs. Retrieved from [Link]
-
ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Retrieved from [Link]
- Ghodke, A., & Tariq, M. A. (2024). Ibuprofen. In StatPearls.
- Guízar-Guzmán, A. M., López-Muñoz, F. J., & Castañeda-Hernández, G. (2022).
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes [Image]. Retrieved from [Link]
-
The American Journal of Managed Care. (2015, April 8). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
-
Semantic Scholar. (2022). Activation of Peripheral Cannabinoid Receptors Synergizes the Effect of Systemic Ibuprofen in a Pain Model in Rat. Retrieved from [Link]
- Mehta, R., & Taggart, A. (1999). Ibuprofen: effect on inducible nitric oxide synthase. Journal of pharmacy and pharmacology, 51(8), 957–962.
-
Clinical Pharmacogenetics Implementation Consortium. (2012). PharmGKB summary: ibuprofen pathways. Retrieved from [Link]
-
PubMed. (1996). Modulation of nitric oxide synthase activity by ibuprofen. Retrieved from [Link]
- Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. Clinical pharmacokinetics, 34(2), 101–154.
- Sriuttha, P., Sirichanchuen, B., & Permsuwan, U. (2018). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Cancers, 10(7), 209.
-
PubMed. (1994). Nonsteroidal anti-inflammatory drugs inhibit expression of the inducible nitric oxide synthase gene. Retrieved from [Link]
- Heneka, M. T., Sastre, M., Dumitrescu-Ozimek, L., Dewachter, I., Walter, J., Klockgether, T., & Van Leuven, F. (2005). Acute treatment with the PPARgamma agonist pioglitazone and ibuprofen reduces glial inflammation and Abeta1-42 levels in APPV717I transgenic mice. Brain, 128(Pt 6), 1442–1453.
-
Journal of Biological Studies. (2023). Cytotoxic effects of ibuprofen on cervical cancer (Hela) cells through induction of nitric oxide synthase2 (i. Retrieved from [Link]
-
PubMed. (2008). Local interactions between anandamide, an endocannabinoid, and ibuprofen, a nonsteroidal anti-inflammatory drug, in acute and inflammatory pain. Retrieved from [Link]
-
CHEMM. (n.d.). Ibuprofen. Medical Countermeasures Database. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Ibuprofen and its different analytical and manufacturing methods: A review. Retrieved from [Link]
Sources
- 1. Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase, a key endocannabinoid metabolizing enzyme, by analogues of ibuprofen and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen: effect on inducible nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Proper Disposal Procedures: 4-Ethyl-3-(4-fluorophenyl)hexanoic acid
[1][2]
Executive Summary
4-Ethyl-3-(4-fluorophenyl)hexanoic acid is a fluorinated organic acid often used as a chiral intermediate in pharmaceutical synthesis. Its disposal is strictly regulated due to the stability of the carbon-fluorine (C-F) bond.[1]
Immediate Action Required:
-
Classification: Halogenated Organic Waste (RCRA Hazardous Waste).
-
Segregation: Do NOT mix with non-halogenated solvents. Keep separate from aqueous waste streams unless neutralized.
-
Destruction Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).
Part 1: Chemical Identity & Hazard Assessment[3]
To ensure safe handling, you must understand why this specific molecule requires a distinct waste stream.
The Fluorine Factor (Causality of Protocol)
The presence of the 4-fluorophenyl moiety is the critical determinant for disposal.
-
Thermal Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures used for non-halogenated waste may fail to fully mineralize this compound, potentially releasing fluorinated volatile organic compounds (FVOCs).
-
Combustion Byproducts: Upon successful incineration, the fluorine atom converts to Hydrogen Fluoride (HF) . If this occurs in a standard incinerator lacking a scrubber, it will corrode the facility's infrastructure and release toxic gas. Therefore, it must go to a facility rated for halogens.
Physical & Chemical Profile[4]
-
State: Typically a white to off-white solid (powder/crystalline).
-
Acidity: Weakly acidic (Carboxylic acid). pKa
4.5–5.0. -
Solubility: Lipophilic. Soluble in DMSO, Methanol, Dichloromethane. Poorly soluble in water (unless pH > 7).
Compatibility Matrix
| Chemical Class | Compatibility | Interaction Risk |
| Strong Oxidizers | INCOMPATIBLE | Potential for fire/explosion. |
| Strong Bases | CAUTION | Exothermic neutralization; forms soluble salts. |
| Non-Halogenated Solvents | Compatible | Safe to mix, but economically unwise (converts cheap waste to expensive halogenated waste). |
| Glass/HDPE | Compatible | Recommended for storage. |
Part 2: Waste Stream Segregation Protocol
Effective disposal begins at the bench. You must segregate this compound to prevent cross-contamination of cheaper waste streams.
The "Halogen Rule"
In any mixed waste container, if the concentration of halogenated compounds (F, Cl, Br, I) exceeds 1,000 ppm (0.1%) , the entire container must be classified as Halogenated Waste .
Operational Directive:
-
Solid Waste: Weigh boats, contaminated gloves, and paper towels containing trace amounts of the substance must be bagged in transparent polyethylene bags and labeled as "Solid Debris - Halogenated Contamination."
-
Liquid Waste: Mother liquors or reaction mixtures containing this acid must be collected in Amber Glass or HDPE carboys.
Part 3: Step-by-Step Disposal Workflow
Phase A: Preparation & Solubilization
If you have pure solid material to dispose of:
-
Don PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.
-
Dissolution: Do not dispose of loose powder. Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol).
-
Why? Liquid injection incinerators handle solutions more efficiently than solids, ensuring complete combustion.
-
-
Transfer: Pour into the Halogenated Waste carboy.
Phase B: Labeling & Storage
-
Tagging: Attach a hazardous waste tag immediately.
-
Mandatory Fields:
-
Chemical Name: 4-Ethyl-3-(4-fluorophenyl)hexanoic acid (Do not use abbreviations).
-
Hazard Checkbox: [x] Toxic, [x] Irritant.
-
Constituents: List the solvent % and the acid %.
-
Critical Note: Write "CONTAINS FLUORINE" in the comments section.
-
Phase C: Spill Response (Immediate)
-
Small Spill (< 10g/10mL):
-
Cover with a sodium carbonate or bicarbonate spill kit to neutralize the acid.
-
Absorb with vermiculite or sand.
-
Scoop into a wide-mouth jar labeled "Halogenated Spill Debris."
-
-
Large Spill: Evacuate the area. Contact HSE immediately.
Part 4: Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for disposing of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid.
Caption: Decision tree for segregating and packaging fluorinated organic acid waste to ensure regulatory compliance.
Part 5: Regulatory Compliance (EPA/RCRA)
Failure to classify this waste correctly can result in fines under the Resource Conservation and Recovery Act (RCRA).
-
Waste Code Assignment:
-
While this specific molecule may not have a unique "U" or "P" list code, it falls under Ignitable (D001) if dissolved in flammable solvents, or Toxic characteristics depending on concentration.
-
Most facilities default to a "Halogenated Solvent" profile for bulk disposal.
-
-
Destruction Certificate: Ensure your waste vendor provides a Certificate of Destruction verifying incineration at >1100°C.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Segregation and Management. RCRA Online. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Available at: [Link]
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